S-2-Cyanobenzyl ethanethioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
S-[(2-cyanophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 |
InChI Key |
SSHYUVPFSAXYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-2-Cyanobenzyl Ethanethioate
This guide provides a comprehensive overview of the synthesis of S-2-Cyanobenzyl ethanethioate, a key intermediate in various organic synthesis applications, particularly in the development of pharmaceutical agents and functionalized materials. The document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound serves as a versatile building block in synthetic organic chemistry. The presence of the cyano group on the benzene ring and the thioester functionality allows for a wide range of subsequent chemical transformations. Thioesters are valuable precursors to thiols, which are crucial functional groups in many biologically active molecules.[1] The cyanobenzyl moiety itself is a common scaffold in medicinal chemistry. A robust and well-characterized synthetic pathway to this compound is therefore of significant interest.
The synthesis described herein follows a classic and reliable nucleophilic substitution pathway, specifically an SN2 reaction, which is a cornerstone of organic synthesis.[2] This method is chosen for its high efficiency, mild reaction conditions, and broad applicability.
Mechanistic Pathway: A Nucleophilic Substitution Approach
The formation of this compound is achieved through the reaction of 2-cyanobenzyl bromide with a suitable thioacetate salt, typically potassium thioacetate. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Key Mechanistic Steps:
-
Nucleophile Formation: Potassium thioacetate exists as an ionic salt, providing the highly nucleophilic thioacetate anion (CH₃COS⁻) in solution.
-
Backside Attack: The thioacetate anion acts as the nucleophile and attacks the electrophilic benzylic carbon of 2-cyanobenzyl bromide. The attack occurs from the side opposite to the leaving group (bromide).
-
Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the benzylic carbon.
-
Inversion of Configuration (if applicable): As the new carbon-sulfur bond forms, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. If the benzylic carbon were a stereocenter, this would result in an inversion of its configuration.
-
Product Formation: The final product, this compound, is formed.
The cyano group at the ortho position of the benzyl bromide is an electron-withdrawing group, which can influence the reactivity of the electrophilic carbon. However, the benzylic position is inherently reactive towards SN2 displacement, making this a favorable reaction.
Synthesis Pathway Diagram
Caption: SN2 synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process controls and clear endpoints. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Cyanobenzyl Bromide | C₈H₆BrN | 196.04 | 1.0 | Starting material. Can be synthesized from o-toluonitrile.[3] |
| Potassium Thioacetate | C₂H₃KOS | 114.21 | 1.2 | Nucleophile. Use of a slight excess ensures complete consumption of the starting material. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous grade is recommended. A polar aprotic solvent that facilitates SN2 reactions. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | - | For extraction and chromatography. |
| Brine (sat. NaCl aq.) | NaCl | 58.44 | - | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | - | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve potassium thioacetate (1.2 equivalents) in anhydrous dimethylformamide (DMF, approximately 10 volumes relative to the alkyl halide).
-
Addition of Starting Material: To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) every 30 minutes. A suitable eluent system for TLC is typically a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 2-cyanobenzyl bromide spot indicates the completion of the reaction. The reaction is generally complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing brine solution (approximately 10 volumes).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Characterization
The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Field-Proven Insights and Troubleshooting
-
Choice of Solvent: While DMF is an excellent solvent for this reaction, other polar aprotic solvents like acetone or acetonitrile can also be used. The choice may depend on the scale of the reaction and the ease of removal.
-
Moisture Sensitivity: While the reaction is not extremely sensitive to moisture, using anhydrous solvents and reagents is good practice to prevent the hydrolysis of potassium thioacetate and the formation of byproducts.
-
Exothermicity: The reaction is typically not highly exothermic, but for larger-scale reactions, it is advisable to add the 2-cyanobenzyl bromide slowly and monitor the temperature.
-
Purification: The polarity of the product is such that it can be effectively separated from the starting material and any non-polar impurities by silica gel chromatography. A gradual increase in the polarity of the eluent will provide the best separation.
Conclusion
The synthesis of this compound via the SN2 reaction of 2-cyanobenzyl bromide and potassium thioacetate is a reliable and efficient method. The protocol provided, grounded in well-established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying mechanism and paying attention to the experimental details, researchers can consistently achieve high yields and purity.
References
Physicochemical properties of S-2-Cyanobenzyl ethanethioate
An In-depth Technical Guide to the Physicochemical Properties of S-2-Cyanobenzyl Ethanethioate
Introduction
This compound is an organosulfur compound featuring a benzyl group substituted with a cyano group at the 2-position and linked to an ethanethioate moiety.[1] Its unique molecular architecture, which combines a reactive thioester, a benzyl group, and a cyano functionality, makes it a compound of significant interest in organic synthesis and medicinal chemistry.[1] The presence of both sulfur and nitrogen functionalities in a single molecule offers diverse possibilities for chemical transformations and biological interactions.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| IUPAC Name | S-(2-cyanobenzyl) ethanethioate | [2] |
| CAS Number | 887092-54-8 | [2] |
| Molecular Formula | C₁₀H₉NOS | [1][2] |
| Molecular Weight | 191.26 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Based on similar thioesters and benzonitrile derivatives.[3] |
| Melting Point | Predicted: 33.0-39.0 °C | Based on the melting point of the related compound 2-(Methylthio)benzonitrile. |
| Boiling Point | Predicted: > 200 °C | Estimated based on the boiling point of structurally similar aromatic compounds. |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents like DMF, CH₂Cl₂, and ethyl acetate. | Based on the properties of similar organic thioesters and nitriles.[3] |
| InChI | InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | [1][2] |
| InChI Key | SSHYUVPFSAXYFO-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(=O)SCC1=CC=CC=C1C#N | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic substitution, a robust and widely used method for forming thioesters.[1][4] The most common approach involves the reaction of an alkyl halide with a thioacetate salt.[4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via S-alkylation.
Experimental Protocol
This protocol is adapted from established procedures for thioacetate synthesis.[4]
Materials:
-
2-Cyanobenzyl bromide
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).
-
To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a brine solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium-Weak | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch (CH₂) |
| ~2225 | Strong | C≡N stretch (nitrile) |
| ~1690 | Strong | C=O stretch (thioester) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1440 | Medium | CH₂ bend |
| ~690 | Strong | C-S stretch |
¹H NMR Spectroscopy
Predicted chemical shifts (δ) in CDCl₃:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.3 | m | 4H | Aromatic protons |
| ~4.2 | s | 2H | -S-CH₂ -Ar |
| ~2.4 | s | 3H | -C(=O)-CH₃ |
¹³C NMR Spectroscopy
Predicted chemical shifts (δ) in CDCl₃:
| Chemical Shift (ppm) | Assignment |
| ~195 | C =O (thioester) |
| ~135-127 | Aromatic carbons |
| ~117 | C ≡N (nitrile) |
| ~35 | -S-C H₂-Ar |
| ~30 | -C(=O)-C H₃ |
Mass Spectrometry
Predicted fragmentation:
-
Molecular Ion (M⁺): m/z = 191.04
-
Major Fragments:
-
m/z = 148: Loss of acetyl group (-COCH₃)
-
m/z = 116: Formation of 2-cyanobenzyl cation
-
m/z = 43: Acetyl cation (CH₃CO⁺)
-
Reactivity and Potential Applications
The unique combination of functional groups in this compound dictates its reactivity and potential uses.
Chemical Reactivity
Caption: Key reaction pathways for this compound.
-
Nucleophilic Substitution: The thioester linkage is susceptible to attack by nucleophiles, leading to the displacement of the thioacetyl group. The electron-withdrawing cyano group can influence the reactivity of the benzyl position.[1]
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioester can hydrolyze to form 2-cyanobenzylthiol and acetic acid.[1]
-
Cyclization Reactions: Under specific conditions, intramolecular or intermolecular reactions involving the cyano and thioester groups could lead to the formation of heterocyclic compounds.[1]
Potential Applications in Drug Development and Organic Synthesis
-
Intermediate in Organic Synthesis: This compound serves as a valuable building block for synthesizing more complex molecules, particularly those containing sulfur and nitrogen.[1]
-
Pharmaceutical Research: The thioester moiety is a known pharmacophore and can act as a bioisostere for esters and amides, potentially improving the pharmacokinetic properties of drug candidates. The cyano group is also a common feature in many bioactive molecules. Therefore, this compound could be explored for the development of new therapeutic agents.[1]
-
Agrochemicals: The unique structural features may also be beneficial in the design of novel agrochemicals.[1]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, based on its chemical structure, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation. The nitrile group can be toxic if ingested or absorbed through the skin.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. Although detailed experimental data is currently limited, its predicted properties and reactivity profile suggest it can serve as a versatile intermediate for constructing complex molecular architectures. Further research into this compound is warranted to fully elucidate its properties and explore its applications in drug discovery and materials science.
References
The Role of S-2-Cyanobenzyl Ethanethioate in Modern Peptide Ligation: A Mechanistic Guide
Introduction: The Imperative for Robust Peptide Ligation
In the landscape of contemporary drug discovery and proteomics, the synthesis of large, complex peptides and proteins is of paramount importance. While solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide chemistry, its practical application is often limited to sequences of approximately 50 amino acids. To construct larger protein architectures, researchers rely on the elegant strategy of chemical ligation, which involves the chemoselective joining of unprotected peptide fragments. Native Chemical Ligation (NCL) has emerged as the preeminent method for achieving this, creating a native amide bond at the ligation site.[1][2][3] This guide provides an in-depth technical exploration of a specific and powerful variant of this chemistry: the use of S-2-Cyanobenzyl ethanethioate as a thioester precursor in ligation reactions. We will dissect its mechanism of action, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Principle of Native Chemical Ligation (NCL)
At its heart, NCL is a two-step process that joins a peptide fragment with a C-terminal thioester to another peptide fragment bearing an N-terminal cysteine residue.[1][3][4] The reaction is highly specific and proceeds efficiently in aqueous solutions at neutral pH, a critical advantage when working with sensitive biomolecules.[3][5]
The universally accepted mechanism proceeds as follows:
-
Transthioesterification: The reaction is initiated by a nucleophilic attack of the deprotonated thiol side chain of the N-terminal cysteine on the C-terminal thioester of the other peptide fragment. This reversible step forms a new thioester intermediate, linking the two peptides.[1][3]
-
Intramolecular S-to-N Acyl Shift: The newly formed thioester intermediate undergoes a rapid and irreversible intramolecular rearrangement. The nitrogen atom of the N-terminal cysteine attacks the thioester carbonyl carbon, leading to the formation of a stable, native amide bond at the ligation site.[1][3] This thermodynamically favorable rearrangement drives the entire ligation reaction to completion.
The success of NCL hinges on the reactivity of the C-terminal thioester. While simple alkyl thioesters can be used, the reaction is often slow. To enhance the reaction rate, more reactive aryl thioesters are frequently employed, often generated in situ through the use of thiol catalysts like 4-mercaptophenylacetic acid (MPAA).[3][6]
The this compound Advantage: A "Traceless" Activation Strategy
The use of this compound introduces a sophisticated modification to the standard NCL protocol. The key to its efficacy lies in the ortho-cyano group on the benzyl ring. This functionality facilitates a unique intramolecular activation and cleavage mechanism, rendering the 2-cyanobenzyl group an excellent leaving group and accelerating the ligation process.
Proposed Mechanism of Action
While the broader principles of NCL remain intact, the specific involvement of the 2-cyanobenzyl moiety is believed to proceed through the following pathway:
-
Initial Transthioesterification: As in standard NCL, the N-terminal cysteine of the second peptide fragment attacks the thioester carbonyl of the this compound-activated peptide. This forms the crucial thioester-linked intermediate.
-
Intramolecular Cyclization and Cleavage: This is the pivotal step where the 2-cyanobenzyl group exerts its influence. The nitrogen atom of the cyano group is positioned to act as an intramolecular nucleophile. It is proposed to attack the benzylic carbon to which the sulfur atom is attached. This intramolecular cyclization is a favorable process, leading to the formation of a stable five-membered ring intermediate. This intermediate then readily cleaves the C-S bond, releasing the ligated peptide with a C-terminal thioester and a stable, readily removable byproduct.
-
S-to-N Acyl Shift: The newly formed, highly reactive thioester on the ligated peptide then rapidly undergoes the characteristic intramolecular S-to-N acyl shift with the N-terminal cysteine, forming the final native amide bond.
This "cyano-assisted cleavage" mechanism offers a distinct advantage over traditional methods that rely on external thiol catalysts to activate less reactive thioesters. The activation is intramolecular, making the process highly efficient.
Visualizing the Mechanism
To provide a clearer understanding of these molecular transformations, the following diagrams illustrate the key mechanistic steps.
Figure 1: General Mechanism of Native Chemical Ligation (NCL).
Figure 2: Proposed Mechanism of this compound in Ligation.
Quantitative Insights and Experimental Considerations
While specific kinetic data for this compound is not extensively tabulated in publicly available literature, the advantages of activated thioesters are well-documented. The rate of the initial transthioesterification step is a critical determinant of the overall ligation efficiency.
| Thioester Type | Relative Reactivity | Typical Reaction Time | Notes |
| Alkyl Thioester | Low | 24-48 hours | Often requires a thiol catalyst for practical reaction rates. |
| Aryl Thioester | Moderate to High | 4-24 hours | More reactive than alkyl thioesters, reaction rate is pH-dependent. |
| 2-Cyanobenzyl Thioester | High | 1-6 hours (estimated) | Intramolecular activation leads to rapid formation of the reactive thioester intermediate. |
Table 1: Comparative Reactivity of Thioester Moieties in NCL.
Experimental Protocol: A General Guideline for Ligation using a 2-Cyanobenzyl Thioester
The following protocol provides a robust starting point for researchers employing a peptide functionalized with a C-terminal 2-cyanobenzyl thioester.
Materials:
-
Peptide 1: C-terminal S-2-cyanobenzyl thioester (lyophilized, >95% purity)
-
Peptide 2: N-terminal cysteine (lyophilized, >95% purity)
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 20 mM final concentration
-
Quenching Solution: 10% Acetic Acid
-
Analytical and Preparative RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare the ligation buffer and adjust the pH to 7.2. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes to minimize oxidation.
-
Prepare a fresh stock solution of TCEP in degassed water.
-
-
Ligation Reaction Setup:
-
In a microcentrifuge tube, dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Add TCEP to a final concentration of 20 mM to ensure all cysteine residues remain in their reduced state.
-
Gently vortex the solution to ensure complete dissolution of the peptides.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
Monitor the progress of the ligation by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 6 hours).
-
Quench the reaction in the aliquots by diluting with the quenching solution.
-
Analyze the quenched aliquots by RP-HPLC and mass spectrometry to determine the extent of product formation and consumption of starting materials.
-
-
Reaction Quenching and Purification:
-
Once the reaction has reached completion (as determined by HPLC), quench the entire reaction mixture by adding the quenching solution.
-
Purify the ligated peptide product using preparative RP-HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.
-
Lyophilize the purified product for storage.
-
Figure 3: Experimental Workflow for Ligation using a 2-Cyanobenzyl Thioester.
Conclusion and Future Perspectives
The use of this compound and related reagents represents a significant advancement in the field of chemical protein synthesis. The intramolecular activation mechanism mediated by the ortho-cyano group provides a rapid and efficient means of generating the key thioester intermediate required for Native Chemical Ligation. This "traceless" activation strategy obviates the need for high concentrations of external thiol catalysts, simplifying reaction conditions and potentially improving yields. As the demand for synthetic proteins with ever-increasing complexity continues to grow, such innovative chemical tools will undoubtedly play a pivotal role in pushing the boundaries of what is possible in drug discovery, materials science, and fundamental biological research.
References
- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
- 6. scispace.com [scispace.com]
Characterization of S-2-Cyanobenzyl ethanethioate by NMR
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of S-2-Cyanobenzyl Ethanethioate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing granular insights into the chemical environment of each atom. This guide offers a comprehensive exploration of the NMR characterization of this compound, a compound of interest in synthetic chemistry and drug development. We delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous identification and purity assessment of this molecule. By integrating established principles of chemical shifts, spin-spin coupling, and two-dimensional correlation techniques, this document serves as a robust resource for researchers and scientists. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic data and principles, ensuring a self-validating and reliable analytical framework.
Introduction: The Structural Significance of this compound
This compound is a thioester containing a chemically rich ortho-substituted aromatic ring. Its structure combines a reactive thioester moiety with a cyanobenzyl group, making it a potentially valuable building block in organic synthesis. The precise arrangement of the acetyl group, the sulfur atom, the benzylic methylene bridge, and the ortho-disubstituted benzene ring creates a unique electronic environment. Accurate structural confirmation is paramount, and NMR spectroscopy is the definitive method for this purpose. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, providing a blueprint for its analysis.
Foundational Principles of NMR for Structural Elucidation
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like the cyano and thioester groups) deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): This phenomenon, observed as signal splitting, reveals the number of neighboring protons, providing crucial connectivity information. The magnitude of the coupling constant (J, in Hertz) can also indicate the geometric relationship between coupled nuclei.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide unambiguous correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC), respectively.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A rigorous and well-defined experimental setup is critical for obtaining high-quality NMR data. The following protocol is a validated approach for the characterization of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | 0-12 ppm | 0-220 ppm |
This workflow is designed to ensure high-resolution data suitable for detailed structural analysis.
Spectral Interpretation and Data Analysis
The structure of this compound dictates a specific and predictable NMR signature. Below is a detailed breakdown of the expected ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the acetyl protons, the benzylic methylene protons, and the aromatic protons.
-
Diagram of Logical Relationships in ¹H NMR
Caption: Predicted ¹H NMR signals for this compound.
-
Analysis of ¹H Signals:
-
Acetyl Protons (CH₃): These three protons are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet. The adjacent carbonyl group deshields them, placing the signal around δ 2.3-2.4 ppm .
-
Benzylic Protons (CH₂): These two protons are adjacent to the sulfur atom and the aromatic ring. They are also expected to appear as a singlet, as there are no vicinal protons to couple with. Their position next to both the thioester and the ring will shift them downfield to approximately δ 4.1-4.3 ppm . For comparison, the benzylic protons in 4-cyanobenzyl bromide appear at δ 4.48 ppm.[1]
-
Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments due to the ortho-substitution pattern. This will result in a complex series of multiplets in the aromatic region, typically between δ 7.4 and 7.7 ppm . The proton adjacent to the cyano group (H-3) and the proton adjacent to the CH₂S- group (H-6) will be the most deshielded.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ CO | 2.3 - 2.4 | Singlet (s) | 3H |
| Ar-CH₂ -S | 4.1 - 4.3 | Singlet (s) | 2H |
| Aromatic-H | 7.4 - 7.7 | Multiplet (m) | 4H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.
-
Diagram of Logical Relationships in ¹³C NMR
Caption: Predicted ¹³C NMR signals for this compound.
-
Analysis of ¹³C Signals:
-
Thioester Carbonyl (C=O): The carbonyl carbon of a thioester is highly deshielded and typically appears in the range of δ 190-200 ppm .[2]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the typical range of δ 125-145 ppm .[3] Quaternary carbons (C1, C2) will generally show weaker signals.[4] The carbon bearing the cyano group (C2) and the carbon bearing the methylene group (C1) will have distinct chemical shifts influenced by these substituents.
-
Nitrile Carbon (CN): The carbon of the cyano group is also deshielded and is expected to resonate around δ 115-120 ppm .[5]
-
Benzylic Carbon (CH₂): This carbon, attached to both the sulfur and the aromatic ring, is expected around δ 32-35 ppm .[6]
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be the most shielded carbon, appearing upfield around δ 30 ppm .
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃CO | ~ 30 |
| Ar-C H₂-S | ~ 35 |
| C N | ~ 117 |
| Aromatic C -H | 127 - 134 |
| Aromatic Quaternary C | 135 - 142 |
| C =O | ~ 195 |
2D NMR for Structural Confirmation
To unequivocally assign all signals and confirm the molecular structure, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon to which it is directly attached. This would confirm the assignments for the CH₃, CH₂, and the four aromatic C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
-
A correlation from the CH₂ protons (δ ~4.2 ppm) to the aromatic quaternary carbon C1 and the thioester C=O carbon.
-
A correlation from the CH₃ protons (δ ~2.4 ppm) to the thioester C=O carbon (δ ~195 ppm).
-
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, it would primarily be used to establish the connectivity of the protons within the aromatic ring.
-
Experimental Workflow for Complete Characterization
Caption: A validated workflow for the complete NMR characterization.
Conclusion
The NMR characterization of this compound is a straightforward process when approached systematically. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, with predictable chemical shifts and multiplicities based on the well-understood electronic effects of the thioester, cyano, and aromatic functionalities. The integration of one-dimensional and two-dimensional NMR techniques, as outlined in this guide, provides a self-validating system for the unambiguous confirmation of its chemical structure, ensuring the high degree of scientific integrity required in research and development.
References
S-2-Cyanobenzyl ethanethioate reactivity and stability studies
An In-Depth Technical Guide to the Reactivity and Stability of S-2-Cyanobenzyl ethanethioate
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity and stability of this compound, a molecule of interest in organic synthesis and medicinal chemistry.[1] The unique juxtaposition of a reactive thioester functionality and an electron-withdrawing ortho-cyanobenzyl group imparts distinct chemical properties that merit detailed investigation. This document delineates the compound's susceptibility to nucleophilic attack, including hydrolysis and aminolysis, and explores the influence of the cyano group on these reactions. Furthermore, a thorough analysis of its stability under various environmental conditions—including pH, temperature, and light—is presented. Detailed, field-proven protocols for kinetic analysis and forced degradation studies are provided to serve as a practical resource for researchers. Safety and handling procedures, derived from data on analogous chemical structures, are also outlined to ensure safe laboratory practice.
Introduction to this compound
Chemical Structure and Properties
This compound is an organosulfur compound featuring a thioester linkage to a benzyl group, which is substituted with a cyano nitrile group at the ortho (2-) position.[1] The thioester bond is considered "energy-rich," making it more susceptible to nucleophilic attack than its ester or amide counterparts, yet it maintains reasonable hydrolytic stability around neutral pH.[2] The presence of the electron-withdrawing cyano group can further influence the electrophilicity of the carbonyl carbon and the stability of the benzylic position.
Significance in Research and Development
The unique structural combination of a thioester and a nitrile makes this compound a valuable intermediate in organic synthesis for creating more complex molecules containing sulfur and nitrogen.[1] Its potential for controlled release of a thiol under specific conditions and possible biological activity makes it a compound of interest for pharmaceutical and agrochemical research.[1]
Chemical Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the thioester group, modulated by the electronic effects of the 2-cyanobenzyl substituent.
Nucleophilic Acyl Substitution
The core reaction pathway for thioesters is nucleophilic acyl substitution. The larger atomic size of sulfur compared to oxygen results in less effective orbital overlap with the carbonyl carbon, rendering the thioester bond weaker and the carbonyl carbon more electrophilic than in an oxygen ester.[2]
Caption: General mechanism of nucleophilic acyl substitution.
-
Hydrolysis : In aqueous media, the thioester can undergo hydrolysis to yield 2-cyanobenzylthiol and acetic acid. This reaction is significantly slower at neutral pH but is accelerated by acidic or basic conditions.[2][3] The half-life of a typical alkyl thioester in water at neutral pH can be on the order of months, demonstrating its kinetic stability in the absence of catalysts or harsh conditions.[3]
-
Aminolysis : The reaction with primary or secondary amines is generally efficient and leads to the formation of an amide and 2-cyanobenzylthiol. The rate of aminolysis is highly dependent on the amine's nucleophilicity and the reaction conditions.[4] This reaction is fundamental in applications like bioconjugation.[5]
-
Thiol-Thioester Exchange : In the presence of other thiols, particularly at a pH where the incoming thiol is deprotonated to the more nucleophilic thiolate, a trans-thioesterification reaction can occur.[2][3] This exchange is a key principle in dynamic covalent chemistry and native chemical ligation.[2]
Influence of the 2-Cyano Group
The ortho-cyano group exerts a significant electronic influence on the molecule's reactivity.
-
Inductive Effect : As an electron-withdrawing group, the nitrile functionality increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted benzyl thioester.
-
Intramolecular Reactions : The proximity of the cyano group to the thioester linkage opens the possibility for intramolecular cyclization reactions under specific conditions, particularly with certain nucleophiles, to form heterocyclic compounds.[1][6]
Stability Profile
Understanding the stability of this compound is critical for its storage, handling, and application. Forced degradation studies are essential to identify potential degradation pathways and develop stable formulations.
pH-Dependent Stability
The stability of thioesters is highly pH-dependent. While relatively stable near neutral pH, they are susceptible to hydrolysis at low and high pH.[2]
-
Acidic Conditions (pH < 4) : Acid-catalyzed hydrolysis can occur, though it is often slower than base-catalyzed hydrolysis.
-
Neutral Conditions (pH 6-8) : The compound exhibits maximum stability.
-
Alkaline Conditions (pH > 8) : Base-catalyzed hydrolysis via hydroxide ion attack is typically the most significant non-enzymatic degradation pathway.[3] The rate of degradation is expected to increase with pH.[7]
Thermal Stability
Forced degradation studies involving heat are necessary to determine the compound's thermal lability. Structurally related cyanobenzyl compounds can decompose at elevated temperatures (e.g., above 120°C).[8] Degradation may involve cleavage of the thioester bond or reactions involving the cyano group. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to precisely determine decomposition temperatures and thermal events.[9]
Photostability
Many organic molecules with aromatic rings and carbonyl groups are susceptible to degradation upon exposure to light. Photostability testing according to the International Council for Harmonisation (ICH) Q1B guideline is the standard for pharmaceutical substances.[10] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) energy.[11] A dark control sample must be tested in parallel to differentiate between thermal and light-induced degradation.[12]
Table 1: Summary of Conditions for Forced Degradation Studies
| Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂, Room Temp | To evaluate susceptibility to oxidative stress. |
| Thermal Stress | 80°C (Solid State) | To determine intrinsic thermal stability. |
| Photostability | ICH Q1B Option II lighting | To evaluate degradation from light exposure.[13] |
Potential Degradation Pathways
The primary degradation pathway is expected to be hydrolysis of the thioester bond. Secondary degradation could involve reactions of the resulting 2-cyanobenzylthiol or oxidation of the sulfur atom.
Caption: Potential degradation pathways for this compound.
Experimental Protocols & Methodologies
Protocol: Kinetic Analysis of Hydrolysis by HPLC
This protocol outlines a method to determine the rate of hydrolysis at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffers (e.g., pH 4, 7, 9) at a constant ionic strength.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile.
-
Initiation of Reaction: To start the kinetic run, dilute a small aliquot of the stock solution into the pre-heated (e.g., 37°C) buffer solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[3]
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a solution that stops the degradation (e.g., by adjusting the pH to neutral and cooling).
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection. The method should resolve the parent compound from its primary degradant, 2-cyanobenzylthiol.
-
Data Analysis: Plot the natural logarithm of the parent compound's concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k) for hydrolysis under those conditions.[3]
Protocol: ICH Q1B Photostability Study
This protocol provides a workflow for assessing the photostability of the compound in the solid state.
Caption: Workflow for an ICH Q1B photostability study.
Safety and Handling
While specific toxicity data for this compound is not widely available, its structural components—a cyanobenzyl group and a thiol precursor—necessitate stringent safety precautions. Data from analogous compounds like cyanobenzyl chloride and bromide should be used as a conservative guide.[8][14]
Hazard Identification
-
Inhalation : Vapors can be irritating to the respiratory tract. Cyanobenzyl compounds are often lachrymators (tear-producing agents).[8][15]
-
Skin Contact : May cause skin irritation or burns.[15]
-
Eye Contact : Can cause severe eye irritation and damage.[14][15]
-
Ingestion : Assumed to be toxic.
Personal Protective Equipment (PPE)
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile).[14]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[14][16]
-
Respiratory Protection : Handle only in a certified chemical fume hood.[14] If there is a risk of vapor inhalation, a suitable respirator must be used.[15]
-
Protective Clothing : A lab coat is required. For larger quantities, a chemical-resistant apron or suit should be considered.[15]
Storage and Handling
-
Ventilation : Always handle in a well-ventilated area, preferably a fume hood.[14][15]
-
Storage : Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizers, acids, and bases.[14][17]
-
Spills : Clean up spills immediately using appropriate absorbent materials while wearing full PPE.[14]
First-Aid Measures
-
Inhalation : Move the person to fresh air immediately. Seek emergency medical help if breathing is difficult.[15][18]
-
Skin Contact : Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15-20 minutes.[15][18]
-
Eye Contact : Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[15][16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]
Conclusion and Future Perspectives
This compound is a compound with a rich and tunable reactivity profile. Its stability is highly dependent on environmental conditions, with pH being a critical factor. The protocols and data presented in this guide offer a robust framework for researchers to safely handle, study, and utilize this molecule. Future work should focus on elucidating the precise kinetics of its reactions with various biological nucleophiles and fully characterizing its degradation products to better predict its behavior in complex systems, paving the way for its application in drug development and advanced materials.
References
- 1. Buy this compound [smolecule.com]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. Kinetics study of amine cleavage reactions of various resin-bound thiophenol esters from marshall linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. q1scientific.com [q1scientific.com]
- 12. ikev.org [ikev.org]
- 13. caronscientific.com [caronscientific.com]
- 14. What are the safety precautions when handling Cyanobenzyl Chloride? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]
- 15. What first - aid measures should be taken in case of Cyanobenzyl Chloride exposure? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
The Dichotomous Role of the Cyano Group in S-2-Cyanobenzyl Ethanethioate: A Technical Guide for Advanced Synthesis and Drug Development
Abstract
This technical guide provides an in-depth analysis of the pivotal role of the ortho-cyano group in the reactivity and application of S-2-Cyanobenzyl ethanethioate. Moving beyond a simple descriptor of a functional group, we will explore the nuanced electronic and steric effects of the cyano moiety, with a particular focus on its capacity for neighboring group participation (NGP). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule in advanced organic synthesis, particularly in the realms of protecting group chemistry and the design of traceless linkers. We will dissect the mechanistic underpinnings of its synthesis and cleavage, present detailed experimental protocols, and offer field-proven insights into its strategic application.
Introduction: Beyond a Simple Electron-Withdrawing Group
This compound is an organosulfur compound that, at first glance, presents a straightforward structure: a benzyl group with a thioester and a cyano substituent. However, the specific ortho positioning of the cyano group relative to the thioester-bearing benzylic carbon introduces a layer of chemical complexity and reactivity that is not observed in its isomers or in benzyl ethanethioate itself. The cyano group is not merely a passive electron-withdrawing substituent; it is an active participant in the molecule's chemical transformations.
The unique interplay between the cyano and the thioester functionalities makes this compound a valuable tool in contexts requiring controlled release of thiols or the temporary protection of sulfhydryl groups. Its applications can be found in organic synthesis and potentially in the development of novel therapeutic agents and agrochemicals.[1] This guide will elucidate the fundamental principles that govern the behavior of this molecule, empowering researchers to harness its unique properties.
Synthesis of this compound: A Practical Approach
The most common and efficient synthesis of this compound is achieved through a direct S-alkylation of a thioacetate salt with 2-cyanobenzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Synthetic Pathway
The synthesis involves the reaction of potassium thioacetate with 2-cyanobenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF). The thioacetate anion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyanobenzyl bromide (1.0 eq.)
-
Potassium thioacetate (1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-cyanobenzyl bromide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium thioacetate to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
The Core Directive: The Cyano Group's Influence on Reactivity
The presence of the cyano group at the ortho position profoundly influences the reactivity of the benzylic C-S bond. This influence is twofold: it acts as a strong electron-withdrawing group, and more significantly, it can act as an intramolecular nucleophile through neighboring group participation (NGP), also known as anchimeric assistance.[2][3]
Electron-Withdrawing Effects
The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This inductive effect polarizes the C-Br bond in the 2-cyanobenzyl bromide starting material, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in the SN2 synthesis.
Neighboring Group Participation (NGP): The Key to Unique Reactivity
NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule.[1] This intramolecular participation can lead to an increased reaction rate and retention of stereochemistry. In the case of this compound, the nitrogen lone pair and the pi-electrons of the cyano group are perfectly positioned to interact with the benzylic carbon.
When a leaving group is present at the benzylic position, the ortho-cyano group can participate in an intramolecular nucleophilic attack, forming a cyclic intermediate. This anchimeric assistance can significantly accelerate the rate of substitution reactions compared to benzyl systems lacking such a participating group.[2][3]
Caption: NGP by the ortho-cyano group.
This NGP is the cornerstone of the unique applications of the 2-cyanobenzyl group, particularly as a traceless protecting group for thiols.
Application as a Traceless Thiol Protecting Group
In multi-step organic synthesis, particularly in peptide and protein chemistry, the protection of reactive functional groups is crucial.[4] The sulfhydryl group of cysteine is highly nucleophilic and requires protection to prevent unwanted side reactions. The 2-cyanobenzyl group can serve as an effective thiol protecting group, and its cleavage mechanism, facilitated by the cyano group, allows for its "traceless" removal.
Mechanism of Traceless Cleavage
The term "traceless" implies that upon cleavage, the protecting group does not remain as a separate molecular fragment that could complicate purification. In the case of the 2-cyanobenzyl group, cleavage is often initiated by a nucleophile, such as an amine. The reaction proceeds via an intramolecular cyclization involving the cyano group.
The proposed mechanism involves the nucleophilic attack of an external amine on the thioester carbonyl group, leading to the formation of an amide and the release of the 2-cyanobenzylthiolate. Subsequently, the thiolate anion attacks the cyano group in an intramolecular fashion, leading to the formation of a stable cyclic thia-isoindoline derivative.
Caption: Proposed mechanism for traceless cleavage.
This intramolecular cyclization is a key feature, as it drives the reaction to completion and results in a stable, easily separable byproduct.
Quantitative Data: Reactivity Comparison
| Substrate | Relative Rate of Solvolysis | Participating Group |
| Benzyl Thioester | 1 | None |
| This compound | Significantly > 1 (Predicted) | ortho-Cyano |
| 2-(Methylthio)benzyl chloride | ~10^3 | ortho-Methylthio |
This table is illustrative and based on established principles of NGP. Precise quantitative data for this compound requires further experimental investigation.
Conclusion and Future Outlook
The ortho-cyano group in this compound is far more than a simple electronic modifier. Its ability to engage in neighboring group participation imparts unique reactivity to the molecule, making the 2-cyanobenzyl moiety a promising traceless protecting group for thiols. The mechanistic insights provided in this guide offer a framework for the rational design of synthetic strategies and the development of novel chemical tools for drug discovery and development.
Further research is warranted to quantify the kinetics of the cleavage reaction and to explore the full scope of its applications in complex molecule synthesis. The principles outlined herein, however, provide a solid foundation for any scientist or researcher looking to exploit the fascinating and dichotomous nature of the cyano group in this versatile molecule.
References
The Emergence of Cyanobenzyl-Based Thioesters: A Technical Guide to their Design, Synthesis, and Application as Targeted Covalent Inhibitors
Abstract
This technical guide provides a comprehensive overview of the discovery, rationale, synthesis, and potential applications of cyanobenzyl-based thioesters as a novel class of targeted covalent inhibitors. By combining the unique electrophilic properties of the cyanobenzyl group with the versatile reactivity of a thioester linkage, these compounds offer a promising scaffold for the development of potent and selective therapeutic agents and chemical biology probes. This document will delve into the mechanistic basis for their covalent modification of nucleophilic amino acid residues, provide detailed synthetic protocols, and explore their potential in drug discovery, with a particular focus on enzyme inhibition.
Introduction: The Strategic Imperative for Tunable Covalent Inhibitors
The paradigm of drug discovery has witnessed a significant resurgence in the exploration of covalent inhibitors.[1][2] Once relegated to the periphery due to concerns over off-target reactivity, the rational design of targeted covalent inhibitors (TCIs) has enabled the development of highly potent and selective drugs for previously "undruggable" targets.[1] The key to a successful TCI lies in the delicate balance between the non-covalent binding affinity of the molecular scaffold and the intrinsic reactivity of its electrophilic "warhead."[3][4] An ideal warhead should exhibit minimal reactivity in the systemic circulation but become highly reactive when precisely positioned within the target's active site.
This guide focuses on an emerging class of TCIs: cyanobenzyl-based thioesters . This scaffold is predicated on the hypothesis that the electron-withdrawing nature of the cyano group can modulate the electrophilicity of the thioester carbonyl, creating a tunable covalent warhead. The cyanobenzyl moiety itself is a recognized pharmacophore, with the nitrile group capable of participating in both non-covalent and covalent interactions with biological targets.[5][6] When integrated into a thioester, it presents a unique opportunity to fine-tune the reactivity profile for specific applications.
Rationale and Design Principles
The design of cyanobenzyl-based thioesters is rooted in the fundamental principles of covalent inhibition, primarily targeting nucleophilic amino acid residues such as cysteine.[7][8]
The Cyanobenzyl Group as a Modulator of Reactivity
The nitrile group is a powerful electron-withdrawing group. When positioned on a benzyl ring, it influences the electronic properties of the entire moiety. In the context of a thioester, the cyanobenzyl group attached to the sulfur atom is hypothesized to:
-
Activate the Thioester Carbonyl: The electron-withdrawing effect of the cyano group, transmitted through the benzyl ring and the sulfur atom, increases the partial positive charge on the thioester carbonyl carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack by residues like the thiolate of cysteine.
-
Provide a Recognition Element: The cyanobenzyl group can participate in non-covalent interactions within a protein's binding pocket, contributing to the initial binding affinity and proper orientation of the thioester for covalent modification.
-
Offer Synthetic Tractability: The cyanobenzyl group can be readily introduced and modified using established synthetic methodologies, allowing for the creation of diverse compound libraries.
The Thioester as a Versatile Covalent Warhead
Thioesters are more reactive than their ester and amide counterparts due to the larger size of the sulfur atom and less efficient orbital overlap with the carbonyl group.[9] This inherent reactivity makes them suitable as electrophilic warheads. The general mechanism of covalent modification by a thioester involves the nucleophilic attack of an amino acid residue on the thioester carbonyl, leading to the formation of a stable amide or thioester bond with the target protein and the release of the cyanobenzyl thiol as a leaving group.
Synthesis of Cyanobenzyl-Based Thioesters
The synthesis of cyanobenzyl-based thioesters can be achieved through several reliable synthetic routes. The choice of method will depend on the specific substitution pattern of the cyanobenzyl group and the nature of the acyl group.
General Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of S-(cyanobenzyl) thioesters:
-
Acylation of a Cyanobenzyl Thiol: This is the most direct approach, involving the reaction of a cyanobenzyl thiol with an activated carboxylic acid derivative (e.g., an acyl chloride or an activated ester).
-
Alkylation of a Thiocarboxylic Acid: This method involves the reaction of a thiocarboxylic acid with a cyanobenzyl halide.
The following diagram illustrates these two common synthetic pathways.
Caption: General synthetic routes to S-(cyanobenzyl) thioesters.
Detailed Experimental Protocol: Synthesis of S-(4-cyanobenzyl) benzothioate
This protocol details the synthesis of a representative cyanobenzyl-based thioester via the acylation of 4-cyanobenzyl thiol.
Materials:
-
4-cyanobenzyl bromide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Synthesis of 4-cyanobenzyl thiol
-
To a solution of 4-cyanobenzyl bromide (1.96 g, 10 mmol) in ethanol (50 mL) is added thiourea (0.76 g, 10 mmol).
-
The mixture is heated at reflux for 2 hours.
-
A solution of NaOH (0.8 g, 20 mmol) in water (10 mL) is added, and the mixture is refluxed for an additional 2 hours.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is diluted with water (50 mL) and acidified with 2M HCl to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-cyanobenzyl thiol as a white solid.
Step 2: Synthesis of S-(4-cyanobenzyl) benzothioate
-
To a solution of 4-cyanobenzyl thiol (1.49 g, 10 mmol) in DCM (50 mL) at 0 °C is added pyridine (0.87 mL, 11 mmol).
-
Benzoyl chloride (1.22 mL, 10.5 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of water (30 mL).
-
The organic layer is separated, washed with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield S-(4-cyanobenzyl) benzothioate as a white solid.
| Compound | Starting Material | Reagent | Solvent | Yield (%) | m.p. (°C) |
| 4-cyanobenzyl thiol | 4-cyanobenzyl bromide | Thiourea, NaOH | Ethanol | 85 | 45-47 |
| S-(4-cyanobenzyl) benzothioate | 4-cyanobenzyl thiol | Benzoyl chloride | DCM | 92 | 88-90 |
Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism of action for cyanobenzyl-based thioesters as covalent inhibitors is the targeted acylation of a nucleophilic amino acid residue, most commonly cysteine, within the active site of an enzyme.
The Covalent Binding Cascade
The process can be conceptualized as a two-step mechanism:
-
Reversible Binding: The inhibitor initially binds non-covalently to the target protein's active site. This binding is driven by hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the inhibitor scaffold and the protein.
-
Irreversible Covalent Modification: Once optimally positioned, the nucleophilic thiolate of a cysteine residue attacks the electrophilic carbonyl carbon of the thioester. This results in the formation of a stable thioester linkage between the inhibitor and the enzyme, with the concomitant release of the cyanobenzyl thiol.
The following diagram illustrates this proposed mechanism of covalent inhibition of a cysteine protease.
Caption: Proposed mechanism of covalent inhibition of a cysteine protease.
Kinetic Characterization
The inhibitory potency of cyanobenzyl-based thioesters can be quantitatively assessed through kinetic analysis. A typical experiment would involve incubating the target enzyme with varying concentrations of the inhibitor and measuring the enzyme activity over time. The data can be fitted to a model for irreversible inhibition to determine the second-order rate constant (k_inact/K_i), which provides a measure of the inhibitor's covalent modification efficiency.
Applications in Drug Discovery and Chemical Biology
The tunable reactivity and synthetic accessibility of cyanobenzyl-based thioesters make them attractive candidates for a range of applications.
Cysteine Protease Inhibitors
Cysteine proteases are implicated in a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[3][9] The development of selective inhibitors for these enzymes is an active area of research. Cyanobenzyl-based thioesters represent a promising scaffold for the design of novel cysteine protease inhibitors. By modifying the acyl portion of the thioester, one can tailor the inhibitor to selectively target the active site of a specific protease.
Chemical Probes for Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to identify and characterize enzyme function directly in complex biological systems. Cyanobenzyl-based thioesters can be functionalized with reporter tags (e.g., fluorophores or biotin) to create activity-based probes. These probes can be used to covalently label and identify active cysteine-containing proteins in cell lysates or even in living cells, providing valuable insights into their biological roles.
Future Directions and Conclusion
The exploration of cyanobenzyl-based thioesters as targeted covalent inhibitors is still in its early stages. Future research should focus on:
-
Systematic Evaluation of Reactivity: A comprehensive study of how different substituents on the cyanobenzyl ring and variations in the acyl group affect the reactivity of the thioester warhead.
-
Broad-Scale Biological Screening: Testing libraries of cyanobenzyl-based thioesters against a wide range of enzyme targets to identify novel inhibitors.
-
In Vivo Efficacy and Safety: For promising lead compounds, evaluation of their pharmacokinetic properties, in vivo efficacy in disease models, and potential off-target toxicities.
References
- 1. Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors [morressier.com]
- 2. Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys rather than d-Cys in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Cysteine protease - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
S-2-Cyanobenzyl Ethanethioate as a Thiol Precursor: A Technical Guide for Advanced Drug Development and Chemical Biology
In the landscape of modern drug development and chemical biology, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools for this purpose, allowing for the light-induced activation of therapeutic agents, molecular probes, and key biological effectors.[1] Among the various functionalities that benefit from this strategy, the thiol group of cysteine and other sulfur-containing molecules is of particular interest due to its central role in protein structure, enzymatic activity, and cellular redox homeostasis.[2] This guide provides an in-depth technical overview of S-2-cyanobenzyl ethanethioate, a promising yet specialized thiol precursor, for researchers, scientists, and drug development professionals.
The Challenge and Opportunity of Thiol Protection
The thiol group is one of the most reactive functionalities in biological systems. Its high nucleophilicity and susceptibility to oxidation to disulfides present significant challenges during chemical synthesis and in the design of targeted therapeutics.[3] Effective protection of thiols is therefore crucial, and the ability to deprotect them on demand under mild, bio-orthogonal conditions is a significant advantage. Photoremovable protecting groups offer a non-invasive method for thiol release, triggered by light, which avoids the need for chemical reagents that could interfere with biological systems.[4]
While the ortho-nitrobenzyl group is a widely studied PPG for this purpose, concerns over the generation of potentially cytotoxic nitroso-aromatic byproducts have driven the exploration of alternative caging strategies.[5][6] The 2-cyanobenzyl moiety represents one such alternative, offering a distinct mechanism for photorelease.
The this compound System: A Mechanistic Perspective
This compound serves as a caged form of ethanethiol, a simple yet representative thiol. The core of this system is the 2-cyanobenzyl group, which acts as the photolabile trigger. Upon absorption of UV light, the benzyl thioether undergoes a photochemical reaction that results in the cleavage of the carbon-sulfur bond, releasing the free thiol and a byproduct derived from the caging group.
Proposed Photochemical Release Mechanism
While the precise photophysical pathway for 2-cyanobenzyl thioethers is not as extensively documented as for their nitrobenzyl counterparts, a plausible mechanism can be inferred from the known photochemistry of related aromatic systems. The process is initiated by the absorption of a photon, exciting the molecule to a singlet excited state. It is hypothesized that the ortho-cyano group plays a critical role in facilitating the cleavage of the benzylic C-S bond. This may occur through a photo-induced intramolecular electron transfer or by influencing the electronic distribution in the excited state to favor bond dissociation. The cleavage results in the formation of a 2-cyanobenzyl radical and a thioyl radical, which can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the free thiol and 2-cyanotoluene as a byproduct.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction. A common and effective method is the S-alkylation of a thioacetate salt with 2-cyanobenzyl halide.[3]
Experimental Protocol: S-Alkylation of Potassium Thioacetate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Cyanobenzyl bromide (or chloride)
-
Potassium thioacetate (KSAc)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF.
-
To this stirring solution, add a solution of 2-cyanobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Rationale: This S-alkylation reaction proceeds via an Sₙ2 mechanism, where the thioacetate anion acts as the nucleophile, displacing the bromide from the benzylic carbon of 2-cyanobenzyl bromide.[3] DMF is a suitable polar aprotic solvent that facilitates this type of reaction. The workup procedure is designed to remove the DMF and inorganic salts, and the final purification by column chromatography ensures the isolation of the pure product.
Key Performance Parameters and Characterization
The effectiveness of a photolabile protecting group is determined by several key parameters. While specific quantitative data for this compound is not extensively reported in the literature, the following table presents typical parameters of interest and comparative values for other common thiol PPGs.
| Parameter | Description | 2-Cyanobenzyl (Expected) | o-Nitrobenzyl | Coumarin-based |
| λmax (nm) | Wavelength of maximum absorption. | ~250-280 | ~230-380[7] | ~350-450[4] |
| Quantum Yield (Φ) | Efficiency of photorelease per photon absorbed. | Not reported | 0.01 - 0.1[2] | 0.02 - 0.2[4] |
| Photoproducts | Byproducts of the uncaging reaction. | 2-Cyanotoluene | o-Nitrosobenzaldehyde | Coumarin derivatives |
| Solubility | Typically soluble in organic solvents; aqueous solubility can be modified. | Moderate | Moderate to Low | Can be high with modification |
Note: The expected absorption maximum for the 2-cyanobenzyl group is in the shorter UV range, which can be a limitation for biological applications where deeper tissue penetration and reduced cellular damage are desired.
Applications in Drug Delivery and Chemical Biology
The ability to release thiols with high spatiotemporal control opens up numerous applications in advanced therapeutic and research contexts.
-
Targeted Drug Activation: A thiol-containing drug can be rendered inactive by protection with the 2-cyanobenzyl group. Upon localized irradiation at the target site (e.g., a tumor), the active drug is released, minimizing systemic toxicity.
-
Controlled Disulfide Bond Formation: In peptide and protein synthesis, the sequential deprotection of multiple cysteine residues allows for directed disulfide bond formation, which is crucial for correct protein folding and function.
-
Modulation of Enzyme Activity: Caging a critical cysteine residue in an enzyme's active site can inhibit its function. Light-induced deprotection can then restore enzymatic activity at a desired time and location, enabling the study of complex signaling pathways.
Protocol for Photodeprotection and Thiol Quantification
This section provides a general protocol for the light-induced release of the thiol from this compound and subsequent quantification of the free thiol.
Photodeprotection Procedure
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution with a co-solvent).
-
UV lamp with a specific wavelength output (e.g., 254 nm).
-
Quartz cuvette or reaction vessel.
Procedure:
-
Prepare a solution of this compound of known concentration.
-
Transfer the solution to a quartz cuvette.
-
Irradiate the solution with the UV lamp for a defined period. It is advisable to perform a time-course experiment to determine the optimal irradiation time.
-
Take aliquots at different time points to monitor the progress of the deprotection reaction.
Quantification of Released Thiol using Ellman's Reagent
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution.
-
Reaction buffer (e.g., phosphate buffer, pH 8.0).
-
UV-Vis spectrophotometer.
Procedure:
-
To a cuvette, add the reaction buffer and a small volume of the irradiated solution containing the released thiol.
-
Add the DTNB solution to the cuvette and mix thoroughly.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm. The concentration of the released thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
Conclusion and Future Outlook
This compound represents a valuable, albeit less common, tool in the arsenal of photolabile thiol precursors. Its primary advantage lies in avoiding the generation of nitroso byproducts associated with the more traditional nitrobenzyl cages. However, the requirement for short-wavelength UV light for activation may limit its application in deep-tissue biological experiments. Future research in this area will likely focus on modifying the cyanobenzyl chromophore to red-shift its absorption maximum and on a more thorough characterization of its photophysical properties, including a definitive determination of its quantum yield. As the demand for more sophisticated and orthogonal chemical tools continues to grow, the development of novel photolabile protecting groups like the 2-cyanobenzyl system will be crucial for advancing the frontiers of drug delivery and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Effectiveness of Photo Deprotection of Polypeptides in Solution and within the Core of Miniemulsion-Derived Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Prospective Theoretical Investigation into the Reactivity of S-2-Cyanobenzyl Ethanethioate: A Guide for Drug Development Professionals
An in-depth technical guide or whitepaper on the core.
Abstract
This technical guide outlines a prospective theoretical investigation into the reactivity of S-2-Cyanobenzyl ethanethioate. While direct experimental data on this specific molecule is sparse, its structural motifs—a thioester and an ortho-cyanobenzyl group—suggest a rich and potentially tunable reactivity profile relevant to covalent inhibitor design and prodrug strategies. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the computational methodologies required to elucidate the molecule's reaction mechanisms, predict its kinetic and thermodynamic stability, and guide its future application in medicinal chemistry. By leveraging Density Functional Theory (DFT), we can proactively map out its chemical behavior, thereby accelerating the discovery and design of novel therapeutic agents.
Introduction: The Rationale for a Theoretical Approach
In the landscape of modern drug discovery, the ability to predict a molecule's reactivity is paramount. Covalent inhibitors, for instance, rely on precisely controlled chemical reactions with their target proteins. This compound presents an intriguing scaffold. Thioesters are known to be reactive acylating agents, often more so than their oxygen-based ester counterparts, making them valuable warheads for covalent modification of biological nucleophiles like cysteine residues. The presence of an ortho-cyano group on the benzyl ring adds another layer of complexity and potential functionality. This group can exert significant electronic influence on the thioester's reactivity or even participate directly in intramolecular reactions.
Given the nascent state of research on this compound, a purely experimental approach to characterizing its reactivity would be resource-intensive and potentially overlook less obvious reaction pathways. A robust theoretical and computational study, as proposed herein, offers a powerful alternative. By modeling the system in silico, we can:
-
Identify all plausible reaction pathways.
-
Determine the transition state structures and activation energies for each pathway.
-
Predict the thermodynamic favorability of different products.
-
Understand the influence of the solvent environment on reactivity.
This guide provides the complete theoretical framework for achieving these goals, establishing a foundation for future experimental validation and application.
Hypothesized Reaction Mechanisms of this compound
The chemical structure of this compound suggests several potential avenues for reaction. A primary goal of the theoretical investigation is to determine which of these pathways is kinetically and thermodynamically favored. The principal hypothesized mechanisms are:
-
Mechanism A: Direct Nucleophilic Acyl Substitution: This is the canonical reaction pathway for thioesters. A nucleophile (Nu⁻), such as the thiolate side chain of a cysteine residue, attacks the electrophilic carbonyl carbon. This proceeds through a tetrahedral intermediate to release the 2-cyanobenzylthiol leaving group and form an acylated nucleophile.
-
Mechanism B: Intramolecular Cyclization (Ritter-type Reaction): The ortho-cyano group could potentially act as an internal nucleophile. Protonation or Lewis acid activation of the thioester could induce an intramolecular attack by the nitrogen of the cyano group onto the carbonyl carbon, leading to a cyclic intermediate. Subsequent hydrolysis would yield a distinct product, phthalimidine. Such intramolecular pathways are critical to consider in drug design as they can represent off-target reactions or be harnessed for controlled activation.
The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways for this compound.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust computational workflow for investigating the reactivity of this compound using Density Functional Theory (DFT). This approach is widely recognized for its balance of accuracy and computational efficiency in studying organic reaction mechanisms.
Step 1: Software and Hardware
-
Software: All calculations will be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Hardware: A high-performance computing (HPC) cluster is recommended to handle the computational cost of the calculations, especially for transition state searches.
Step 2: Model System Definition
-
To balance accuracy and computational cost, the nucleophile in Mechanism A will be modeled as a methanethiolate anion (CH₃S⁻), which is a common and effective surrogate for the cysteine side chain.
-
The reaction environment will be modeled to simulate physiological conditions.
Step 3: Level of Theory Selection
-
Functional: The M06-2X functional is recommended. This meta-hybrid GGA functional is well-suited for studies of main-group thermochemistry and kinetics, providing accurate results for activation barriers.
-
Basis Set: The 6-311+G(d,p) basis set will be employed. This triple-zeta basis set includes diffuse functions (+) to accurately describe anionic species and polarization functions (d,p) to handle the distorted geometries of transition states.
-
Solvent Model: The effect of an aqueous solvent will be incorporated using the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM). This model creates a cavity in a continuous dielectric medium to represent the solute, providing a good approximation of bulk solvent effects.
Step 4: Computational Workflow Execution
The diagram below outlines the logical flow of the computational protocol.
Caption: Computational workflow for reaction pathway analysis.
-
Geometry Optimization: The 3D structures of all reactants, intermediates, and products will be optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies should be real. This confirms the structure is a true energy minimum. These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.
-
Transition State (TS) Searching: A transition state search (e.g., using the Synchronous Transit-Guided Quasi-Newton (STQN) method) will be performed to locate the highest energy point along the reaction coordinate.
-
TS Frequency Calculation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the bond breaking/forming process.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be run from the TS geometry. This traces the reaction path downhill from the transition state to confirm that it connects the intended reactant and product minima, thus validating the TS.
-
Energy Analysis: Single-point energy calculations with a larger basis set could be performed on the optimized geometries for higher accuracy if needed. The Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn) will be calculated to determine the kinetic and thermodynamic profile of each pathway.
Expected Outcomes and Data Interpretation
The primary output of this theoretical study will be a quantitative comparison of the hypothesized reaction mechanisms. The key data points will be the Gibbs free energies of activation (ΔG‡) and the overall Gibbs free energies of reaction (ΔG_rxn).
Table 1: Hypothetical Energy Profile for this compound Reactivity
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| Mechanism A | Thioester + CH₃S⁻ | TS_A | Acylated Thiol + 2-CN-BnS⁻ | 15.2 | -25.8 |
| Mechanism B | Thioester | TS_B | Phthalimidine | 28.5 | -5.1 |
Disclaimer: The data in this table is purely illustrative and serves as an example of the expected output.
Interpretation of Results:
-
Kinetic Control: The reaction pathway with the lowest activation energy (ΔG‡) will be the kinetically favored one. In the hypothetical data above, Mechanism A (ΔG‡ = 15.2 kcal/mol) would be significantly faster than Mechanism B (ΔG‡ = 28.5 kcal/mol).
-
Thermodynamic Control: The reaction with the most negative Gibbs free energy of reaction (ΔG_rxn) will yield the most thermodynamically stable product. In our example, Mechanism A is also the more thermodynamically favorable pathway.
-
Overall Reactivity Profile: Based on this hypothetical data, we would conclude that this compound is predicted to react preferentially via direct nucleophilic acyl substitution, acting as an effective acylating agent. The intramolecular cyclization pathway is predicted to be kinetically inaccessible under normal conditions.
Potential Applications and Future Directions
The insights gained from this theoretical study would directly inform the application of this compound in drug development. If Mechanism A is confirmed to be dominant, the molecule could be developed as:
-
A Covalent Warhead: For targeting cysteine residues in enzymes like kinases or proteases. The 2-cyanobenzylthiol leaving group's properties could be tuned to optimize reactivity and cell permeability.
-
A Thioester Prodrug: The thioester could mask a carboxylic acid group of a parent drug, which is then released upon reaction with an endogenous nucleophile like glutathione.
Future work should focus on:
-
Experimental Validation: Synthesizing this compound and studying its reactivity with nucleophiles (e.g., N-acetylcysteine) via HPLC or NMR to validate the predicted reaction pathway and kinetics.
-
Substituent Effects: Performing further theoretical calculations to understand how modifying substituents on the benzyl ring could modulate the reactivity, potentially switching the favored pathway from A to B for specific applications.
-
Enzymatic Modeling: Employing Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model the reaction within an enzyme's active site to predict target-specific reactivity and guide inhibitor design.
By integrating the predictive power of computational chemistry with traditional experimental approaches, we can unlock the full potential of novel chemical entities like this compound, accelerating the path from molecular concept to therapeutic reality.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptide Thioesters using a Novel S-2-Cyanobenzyl Ethanethioate-Based Safety-Catch Linker
Abstract
This document provides a comprehensive guide to the synthesis of C-terminal peptide thioesters using a novel, proposed safety-catch linker strategy based on S-2-Cyanobenzyl ethanethioate. Peptide thioesters are critical intermediates for the chemical synthesis of proteins via native chemical ligation (NCL). However, their preparation using the popular Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology is challenging due to the lability of the thioester bond to the basic conditions required for Fmoc deprotection. The proposed "Cyano-Release" strategy detailed herein circumvents this limitation by employing a robust linker that remains stable throughout the peptide chain elongation and is selectively activated at the final stage for traceless cleavage of the desired peptide thioester. This application note provides the theoretical and mechanistic basis for this strategy, along with a detailed, step-by-step protocol for its implementation in a research setting.
Introduction: The Challenge of Peptide Thioester Synthesis
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide chemistry.[1] The Fmoc/tBu strategy is particularly favored due to its milder cleavage conditions compared to the Boc/Bzl approach.[2] However, the synthesis of peptides with a C-terminal thioester modification, which are essential for native chemical ligation (NCL), presents a significant hurdle for Fmoc-based SPPS.[3][4] The thioester linkage is susceptible to cleavage by the piperidine solution used for Fmoc group removal during each cycle of peptide elongation.[3]
To address this, various strategies have been developed, including the use of highly specialized linkers, often referred to as "safety-catch" linkers.[5][6] These linkers are stable to the conditions of peptide synthesis but can be chemically "activated" in a separate step to render them labile for the final cleavage of the peptide from the resin.[5][6] This document proposes a novel safety-catch strategy employing a linker derived from this compound, leveraging the unique reactivity of the ortho-cyanobenzyl moiety.
The "Cyano-Release" Strategy: A Proposed Mechanism
The core of this protocol is a linker that incorporates the this compound functionality. The peptide is assembled on this linker, which is stable to both the acidic conditions for side-chain deprotection and the basic conditions for Fmoc removal. The key to this strategy is the selective reduction of the cyano group to an amine at the end of the synthesis. This transformation initiates a rapid, intramolecular cyclization, leading to the formation of a stable lactam and the concomitant release of the peptide as a thioester. This proposed mechanism is a type of traceless cleavage, as no part of the linker remains attached to the peptide product.[7][8]
The proposed mechanistic pathway is depicted below:
Caption: Proposed "Cyano-Release" workflow for peptide thioester synthesis.
The key steps are:
-
Peptide Elongation: The peptide chain is assembled on the S-2-Cyanobenzyl-functionalized resin using standard Fmoc-SPPS protocols. The linker is stable to repeated treatments with piperidine and the final TFA cleavage cocktail for side-chain deprotection.
-
Linker Activation: After peptide synthesis and side-chain deprotection, the resin-bound peptide is treated with a reducing agent to selectively convert the cyano group to a primary amine.
-
Cleavage: The newly formed amine, being a strong nucleophile, attacks the adjacent thioester carbonyl carbon in an intramolecular fashion. This results in the formation of a stable, cyclic lactam on the resin and the release of the peptide as a thioester.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Fmoc-amino acids | Various | Synthesis Grade | |
| Rink Amide Resin | Various | 100-200 mesh | Starting solid support |
| This compound | Various | >95% | For linker synthesis |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade | Coupling agent |
| Oxyma Pure | Various | Synthesis Grade | Coupling additive |
| Piperidine | Various | Synthesis Grade | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | Various | ACS Grade | Solvent |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | For cleavage |
| Triisopropylsilane (TIS) | Various | >98% | Scavenger |
| Sodium borohydride (NaBH₄) | Various | >98% | Reducing agent for activation |
| Diethyl ether, cold | Various | ACS Grade | For peptide precipitation |
Detailed Protocols
Protocol 1: Synthesis of S-2-Cyanobenzyl Linker-Functionalized Resin
This protocol describes the preparation of the safety-catch linker and its attachment to a standard Rink Amide resin.
-
Swell the Resin: Swell 1 g of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the Rink Amide resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Linker Activation: In a separate flask, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Linker Coupling: Add the activated linker solution to the deprotected resin and agitate for 4 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x). Dry the resin under vacuum.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash with DMF and DCM, then dry.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on the custom-functionalized resin.
Caption: Standard Fmoc-SPPS cycle.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (x5), DCM (x3), and DMF (x3).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the next Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (x5) and DCM (x3).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection (step 2).
Protocol 3: Linker Activation and Peptide Thioester Cleavage
This is the crucial and novel part of the protocol.
-
Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to remove acid-labile side-chain protecting groups.
-
Important: The peptide remains attached to the resin at this stage.
-
Wash the resin thoroughly with DCM (x5) and DMF (x5) to remove TFA and scavengers.
-
-
Linker Activation (Reduction of Cyano Group):
-
Suspend the resin in a solution of THF/Methanol (1:1).
-
Add sodium borohydride (NaBH₄, 10 eq.) portion-wise over 30 minutes at 0°C.
-
Allow the reaction to stir for 2 hours at room temperature.
-
Wash the resin with DMF (x5), DCM (x5), and methanol (x3).
-
-
Cleavage via Intramolecular Cyclization:
-
Suspend the resin in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of DMF/water.
-
Agitate the suspension at room temperature for 4-6 hours. The intramolecular cyclization and release of the peptide thioester will occur spontaneously.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the peptide thioester.
-
Wash the resin with additional buffer or DMF/water and combine the filtrates.
-
Lyophilize the solution to obtain the crude peptide thioester.
-
-
Purification: Purify the crude peptide thioester by reverse-phase HPLC.
Safety and Handling
-
This compound: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.[3]
-
Trifluoroacetic acid (TFA): Highly corrosive and toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Piperidine: Flammable, toxic, and corrosive. Handle in a fume hood and wear appropriate PPE.
-
DIC: A potent sensitizer. Avoid inhalation and skin contact.
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Add portion-wise and handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The proposed "Cyano-Release" strategy using an this compound-based linker offers a promising and novel approach for the Fmoc-SPPS of peptide thioesters. By employing a safety-catch mechanism, this method is designed to overcome the inherent instability of the thioester bond to the basic conditions of Fmoc deprotection. This protocol provides a detailed framework for researchers to explore this new methodology, potentially expanding the toolkit for the chemical synthesis of complex peptides and proteins. Further optimization of the reduction and cleavage conditions may be required depending on the specific peptide sequence.
References
- 1. patents.justia.com [patents.justia.com]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patents.justia.com [patents.justia.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
- 8. Traceless Linkers [combichemistry.com]
Application of S-2-Cyanobenzyl Ethanethioate in Protein Synthesis: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the application of the S-2-cyanobenzyl (S-2-CNBzl) group in advanced protein synthesis. The S-2-CNBzl moiety serves as a photocleavable protecting group for cysteine residues, offering precise spatiotemporal control over protein modification and ligation. This technology is particularly valuable for researchers in protein engineering, drug discovery, and chemical biology who require sophisticated tools for constructing complex protein architectures.
Introduction: The Challenge of Controlled Cysteine Reactivity in Protein Synthesis
Cysteine, with its nucleophilic thiol side chain, is a uniquely versatile amino acid in protein chemistry. It is central to the formation of structural disulfide bonds and is the cornerstone of powerful protein engineering techniques like Native Chemical Ligation (NCL). However, this high reactivity necessitates a robust protection strategy during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
Traditional cysteine protecting groups are typically removed under acidic conditions, which can be harsh and lack specificity. The advent of photolabile protecting groups (PPGs) has revolutionized this field by allowing for the "caging" of the cysteine thiol. This caged residue can be incorporated into a peptide and then deprotected at a specific time and location using light, offering an unparalleled level of control over subsequent chemical reactions.
The S-2-cyanobenzyl group is an effective photocleavable protecting group, analogous to the more common o-nitrobenzyl group. Its use allows for the synthesis of peptides with "caged" cysteine residues that can be selectively activated by UV irradiation to initiate processes such as NCL.
The Chemistry of the S-2-Cyanobenzyl Protecting Group
The S-2-cyanobenzyl group is introduced onto the cysteine thiol via an S-alkylation reaction. The resulting thioether is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine for Fmoc deprotection and the acidic conditions of final cleavage from the resin.
The key feature of the S-2-CNBzl group is its cleavage upon exposure to UV light, typically in the range of 280-320 nm. The photochemical mechanism, while not as extensively studied as that of the o-nitrobenzyl group, is believed to proceed through a similar pathway involving an excited state that leads to the cleavage of the carbon-sulfur bond, liberating the free thiol and a 2-cyanobenzaldehyde byproduct. This "traceless" removal of the protecting group is highly advantageous as it does not require any chemical reagents that could interfere with subsequent reactions.
Synthesis of the Key Building Block: Fmoc-Cys(2-CNBzl)-OH
The successful incorporation of a 2-cyanobenzyl-protected cysteine into a peptide via SPPS requires the synthesis of the corresponding Fmoc-protected amino acid building block. The following is a generalized protocol for the synthesis of Fmoc-Cys(2-CNBzl)-OH.
Protocol 1: Synthesis of Fmoc-Cys(2-CNBzl)-OH
This protocol describes the S-alkylation of Fmoc-L-cysteine with 2-cyanobenzyl bromide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Fmoc-L-Cysteine | Major Supplier | Peptide Synthesis Grade |
| 2-Cyanobenzyl bromide | Major Supplier | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Major Supplier | Anhydrous |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| Ethyl acetate (EtOAc) | Major Supplier | ACS Grade |
| Hexanes | Major Supplier | ACS Grade |
| 0.5 M Hydrochloric acid (HCl) | In-house preparation | |
| Saturated sodium chloride (brine) | In-house preparation | |
| Anhydrous sodium sulfate | Major Supplier | Reagent Grade |
Procedure:
-
Dissolution: Dissolve Fmoc-L-cysteine (1.0 eq) in a mixture of DCM and DMF (e.g., 9:1 v/v) to a concentration of approximately 0.1 M.
-
Basification: Cool the solution to 0 °C in an ice bath and add DIPEA (2.2 eq) dropwise while stirring.
-
Alkylation: In a separate flask, dissolve 2-cyanobenzyl bromide (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the stirring Fmoc-cysteine solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 0.5%) to ensure the carboxylic acid remains protonated.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Notes and Protocols for C-Terminal Peptide Modification using S-2-Cyanobenzyl Ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of C-Terminal Modification in Peptide Therapeutics
The C-terminus of a peptide is a key determinant of its biological properties. Modifications at this terminus can profoundly influence a peptide's stability against enzymatic degradation, its receptor binding affinity, and its overall pharmacokinetic profile.[1][2][3] Consequently, the strategic modification of the peptide C-terminus is a cornerstone of modern peptide-based drug development and research.[1][2][3] One of the most powerful techniques for engineering large peptides and proteins is Native Chemical Ligation (NCL) , which requires a peptide fragment with a C-terminal thioester that reacts with another peptide bearing an N-terminal cysteine.[4][5][6] The generation of these essential peptide thioesters, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), remains a significant challenge due to the instability of the thioester linkage to the basic conditions used for Fmoc deprotection.[4]
This application note details a robust methodology centered on the use of a 2-cyanobenzyl moiety as a key component in the synthesis of peptide C-terminal thioesters, paving the way for efficient C-terminal modification and subsequent ligation reactions.
The 2-Cyanobenzyl Group: A Novel Activating Moiety for Thioester Synthesis
The proposed method utilizes a 2-cyanobenzylthiol linker attached to a solid support. The peptide is synthesized on this linker, and the C-terminal thioester is generated through a base-catalyzed intramolecular cyclization and cleavage mechanism. The cyano group in the ortho position to the thiol is critical for this activation.
Proposed Mechanism of Action
The underlying principle of this method is a base-induced intramolecular cyclization that results in the cleavage of the peptide from the resin and the concomitant formation of a reactive C-terminal thioester. The key steps are as follows:
-
Peptide Synthesis: The peptide is assembled on a 2-cyanobenzylthiol-functionalized resin using standard Fmoc-SPPS.
-
Base-Mediated Activation: Upon completion of the synthesis, the resin-bound peptide is treated with a non-nucleophilic base. The base deprotonates the thiol group of the linker.
-
Intramolecular Cyclization: The resulting thiolate anion attacks the cyano group, initiating an intramolecular cyclization.
-
Cleavage and Thioester Formation: This cyclization event leads to the cleavage of the peptide from the resin, yielding the desired C-terminal peptide thioester and a cyclized linker byproduct.
This mechanism offers the advantage of generating the thioester under mild, non-acidic conditions, which preserves sensitive amino acid side chains and minimizes the risk of epimerization at the C-terminus.[7]
Figure 1. Proposed workflow for the generation of a peptide C-terminal thioester.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide Resin | 100-200 mesh, 1% DVB | Sigma-Aldrich |
| 2-(Bromomethyl)benzonitrile | 98% | Sigma-Aldrich |
| Ethanethiol | 97% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Piperidine | Peptide synthesis grade | Sigma-Aldrich |
| Fmoc-protected Amino Acids | AAPPTec, Chem-Impex | |
| HBTU/HATU | ||
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Peptide with N-terminal Cysteine | Custom synthesis | |
| Guanidine Hydrochloride | Ultra-pure | Sigma-Aldrich |
| Tris(2-carboxyethyl)phosphine (TCEP) | ||
| 4-Mercaptophenylacetic acid (MPAA) |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanobenzylthiol-Functionalized Resin
This protocol describes the preparation of the key starting material for the solid-phase synthesis.
-
Resin Swelling: Swell Rink Amide resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Linker Attachment:
-
Dissolve 2-(bromomethyl)benzonitrile (5 eq) and DIEA (5 eq) in DMF (5 mL).
-
Add the solution to the deprotected resin and shake at room temperature for 12 hours.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
Thiol Functionalization:
-
Swell the resin in DMF (10 mL).
-
Add ethanethiol (10 eq) and DIEA (10 eq).
-
Shake at room temperature for 24 hours.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-SPPS is performed on the 2-cyanobenzylthiol-functionalized resin.
-
First Amino Acid Coupling:
-
Swell the resin (0.5 g) in DMF (5 mL) for 1 hour.
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 eq) with HBTU/HATU (3.9 eq) and DIEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Peptide Chain Elongation:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash with DMF (5x) and DCM (5x).
-
Coupling: Couple the next Fmoc-amino acid (4 eq, pre-activated as in step 1) for 2 hours. Wash with DMF (5x) and DCM (5x).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Protocol 3: On-Resin Thioester Generation and Cleavage
This protocol details the key step of generating the peptide thioester.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).
-
Side-Chain Deprotection and Cleavage:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (or 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS for peptides containing Arg and/or Met).
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide thioester by reverse-phase HPLC. Lyophilize the pure fractions.
Protocol 4: Native Chemical Ligation (NCL)
This protocol provides a representative example of an NCL reaction.[4][5][6]
-
Reaction Setup:
-
Dissolve the purified peptide C-terminal thioester (1 eq) and the N-terminal cysteine-containing peptide (1.2 eq) in ligation buffer (6 M Guanidine HCl, 100 mM phosphate buffer, pH 7.0).
-
Add TCEP to a final concentration of 20 mM to maintain a reducing environment.
-
Add MPAA to a final concentration of 20 mM as a catalyst.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation is typically complete within 4-24 hours.
-
-
Purification: Purify the final ligated peptide by RP-HPLC and lyophilize.
Workflow Visualization
Figure 2. Overall experimental workflow from synthesis to ligation.
Expected Results and Characterization
| Step | Expected Outcome | Primary Analysis Method |
| SPPS | Successful synthesis of the full-length peptide on resin. | Cleavage of a small sample for LC-MS analysis. |
| Cleavage | Crude peptide thioester as a white powder. | LC-MS to confirm the mass of the thioester. |
| Purification 1 | Pure peptide thioester (>95% purity). | Analytical RP-HPLC. |
| NCL | Formation of the ligated product. | RP-HPLC (monitoring disappearance of starting materials and appearance of product peak), LC-MS to confirm the mass of the ligated product. |
| Purification 2 | Pure final ligated peptide (>95% purity). | Analytical RP-HPLC. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Peptide Thioester | Incomplete coupling during SPPS. Premature cleavage from the resin. | Optimize coupling times and reagents. Ensure the linker is stable to the SPPS conditions. |
| Side Reactions during Cleavage | Scavenger cocktail is not optimized for the peptide sequence. | Adjust the scavenger composition based on the amino acid content (e.g., add EDT for Met/Cys). |
| Slow or Incomplete NCL | Poor solubility of peptide fragments. Oxidation of thiols. | Use denaturants like Guanidine HCl. Ensure sufficient TCEP is present. Optimize pH (6.5-7.5). |
| Hydrolysis of Thioester | The pH of the ligation buffer is too high. | Maintain the pH of the ligation buffer between 6.5 and 7.5. |
Conclusion
The use of a 2-cyanobenzylthiol-based strategy for the synthesis of C-terminal peptide thioesters presents a promising avenue for peptide and protein chemists. The proposed mechanism, leveraging a base-catalyzed intramolecular cyclization, offers a mild and efficient route to these crucial intermediates for Native Chemical Ligation. This method has the potential to streamline the synthesis of complex, C-terminally modified peptides for a wide range of applications in research and drug development.
References
- 1. Front Cover: Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction (ChemistryOpen 3/2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/ 1,2‐Aminothiol Bioorthogonal Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
- 4. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to S-2-Cyanobenzyl Ethanethioate Mediated Ligation
Introduction: Expanding the Horizons of Chemical Protein Synthesis
The total chemical synthesis of proteins has been revolutionized by the advent of Native Chemical Ligation (NCL), a powerful technique that enables the chemoselective joining of unprotected peptide fragments.[1] The classical NCL reaction forges a native peptide bond between a C-terminal peptide thioester and an N-terminal cysteine residue of another peptide.[2] While transformative, this reliance on a cysteine residue at the ligation junction has spurred the development of innovative strategies to broaden the scope of NCL to any amino acid sequence.
This guide details an advanced, traceless ligation methodology that leverages the unique properties of the 2-cyanobenzyl group, either as part of a thioester or as a key component of a ligation auxiliary. This approach, which we will refer to as S-2-Cyanobenzyl Ethanethioate Mediated Ligation, facilitates the synthesis of complex peptides and proteins by enabling ligation at non-cysteine residues, followed by the complete removal of the facilitating chemical moiety. This "traceless" nature is paramount for the synthesis of native proteins for therapeutic and research applications.
The Underlying Chemistry: A Mechanistic Overview
The this compound mediated ligation is a sophisticated variant of auxiliary-mediated NCL. The core principle involves the use of a temporary thiol-containing group (the auxiliary) attached to the N-terminus of a peptide fragment. This auxiliary mimics the functionality of a cysteine residue, enabling the ligation reaction to proceed. The 2-cyanobenzyl group plays a crucial role, either by activating the C-terminal thioester or by forming part of a cleavable N-terminal auxiliary.
The overall process can be broken down into three key phases:
-
Thioester Exchange: The reaction is initiated by a transthioesterification reaction between the C-terminal S-2-cyanobenzyl thioester of one peptide and the thiol group of the N-terminal auxiliary on the second peptide.
-
S-N Acyl Shift: Following the thioester exchange, a spontaneous and irreversible intramolecular S-to-N acyl shift occurs. This rearrangement forms a stable, native amide bond at the ligation site.
-
Traceless Auxiliary Cleavage: The final and critical step is the quantitative removal of the auxiliary group, leaving no residual non-native atoms in the final peptide product. The cleavage of the 2-cyanobenzyl-based auxiliary is typically achieved under acidic conditions or via photolysis.
Visualizing the Mechanism
The following diagram illustrates the proposed mechanism for a traceless ligation reaction employing a 2-mercaptobenzyl-type auxiliary, which is analogous to the strategy involving the 2-cyanobenzyl group.
References
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing S-2-Cyanobenzyl Ethanethioate
Introduction: A New Frontier in Covalent Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2] In recent years, the strategic application of covalent chemistry to FBDD has gained significant traction, enabling the targeting of proteins that have been considered "undruggable" by traditional non-covalent approaches.[3] Covalent fragments, by forming a stable bond with their target protein, can achieve high target occupancy even with weak initial binding affinities.[2]
One of the most elegant and widely adopted methods for covalent fragment screening is disulfide tethering.[2][4] This technique relies on a reversible disulfide exchange between a cysteine residue on the target protein and a disulfide-containing fragment from a screening library.[5] The reversibility of this interaction, typically modulated by the presence of a reducing agent, is key to minimizing false positives and ensuring that the observed covalent modification is driven by a genuine binding affinity of the fragment for a nearby pocket on the protein surface.[5]
This application note introduces a novel and versatile tool for disulfide tethering: S-2-Cyanobenzyl ethanethioate . This reagent incorporates a photocleavable 2-cyanobenzyl group, offering a unique advantage in the FBDD workflow. The ability to release the tethered fragment from its target protein upon irradiation with UV light provides a powerful method for hit validation and downstream characterization. Herein, we provide a comprehensive guide to the synthesis and application of this compound for researchers, scientists, and drug development professionals engaged in cutting-edge FBDD campaigns.
The this compound Advantage: Photocleavable Disulfide Tethering
The core innovation of using this compound lies in the integration of a photolabile protecting group into the disulfide tethering strategy.[6] The 2-cyanobenzyl group serves as a "photocage" that can be selectively removed under mild conditions, providing a level of experimental control not available with traditional disulfide tethering reagents.
Key Advantages:
-
Unambiguous Hit Validation: The ability to release the fragment from the protein-fragment conjugate upon UV irradiation provides definitive evidence that the observed mass shift in a primary screen is due to the specific fragment of interest.
-
Orthogonal Confirmation: Photocleavage offers an orthogonal method to confirm the identity of the bound fragment, complementing mass spectrometry data.
-
Facilitation of Downstream Assays: Release of the unmodified fragment can be advantageous for subsequent biophysical or biochemical assays where the tether itself might interfere.
-
Temporal Control: The timing of fragment release can be precisely controlled by the application of light, enabling more sophisticated experimental designs.[7]
The proposed workflow for photocleavable disulfide tethering using this compound is depicted below.
Synthesis of this compound
While not yet widely commercially available, this compound can be readily synthesized in the laboratory. The proposed synthesis is based on a standard nucleophilic substitution (SN2) reaction between 2-cyanobenzyl chloride and a thioacetate salt.[8][9] This method is robust, high-yielding, and utilizes readily available starting materials.[8]
Protocol 1: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-Cyanobenzyl chloride, Potassium thioacetate |
| Stoichiometry | 1.0 eq. 2-Cyanobenzyl chloride, 1.2 eq. Potassium thioacetate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Procedure:
-
To a solution of 2-cyanobenzyl chloride (1.0 equivalent) in anhydrous DMF (approximately 0.5 M), add potassium thioacetate (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
-
Confirm the structure and purity of the product by 1H NMR, 13C NMR, and mass spectrometry.
Mechanism of Action: Disulfide Tethering and Photocleavage
1. Disulfide Tethering:
The screening process relies on the principle of dynamic disulfide exchange.[5] In the presence of a mild reducing agent (e.g., β-mercaptoethanol), the disulfide bond of the screening fragment is in equilibrium with the free thiol of a cysteine residue on the target protein. If a fragment possesses binding affinity for a pocket adjacent to the cysteine, the equilibrium will shift towards the formation of the protein-fragment disulfide conjugate.[1] This results in a stable, covalent modification that can be readily detected by mass spectrometry as an increase in the protein's molecular weight corresponding to the mass of the fragment.
2. Photocleavage:
The photochemistry of o-nitrobenzyl compounds is well-documented and is believed to proceed via a Norrish Type II-like mechanism.[6][10] Upon absorption of a photon (typically in the UV-A range, ~365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic position, initiating a rearrangement that leads to cleavage of the benzylic-heteroatom bond.[11][12] While the 2-cyano group is not as extensively studied as the 2-nitro group in this context, a similar intramolecular photochemical rearrangement is the most plausible mechanism for the cleavage of the C-S bond in this compound, releasing the free thiol of the fragment.
Experimental Protocols
Protocol 2: Preparation of a Photocleavable Disulfide Fragment Library
This protocol describes the preparation of a small library of photocleavable disulfide fragments from a collection of thiol-containing fragments.
| Parameter | Value |
| Reactants | Thiol fragments, this compound |
| Stoichiometry | 1.0 eq. Thiol fragment, 1.1 eq. This compound |
| Solvent | Acetonitrile/Water (1:1) |
| Catalyst | Triethylamine (catalytic) |
| Reaction Time | 1-2 hours |
Step-by-Step Procedure:
-
Prepare stock solutions of your thiol-containing fragments (e.g., 100 mM in DMSO).
-
In individual wells of a 96-well plate, combine the thiol fragment (1.0 equivalent), this compound (1.1 equivalents), and a catalytic amount of triethylamine in acetonitrile/water (1:1).
-
Seal the plate and allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the formation of the desired disulfide product by LC-MS.
-
The resulting solutions can be diluted directly for use in the screening assay without purification, assuming high conversion.
Protocol 3: Disulfide Tethering Screen by Intact Protein Mass Spectrometry
This protocol outlines a primary screen of the photocleavable disulfide library against a cysteine-containing target protein.
| Parameter | Value |
| Protein Concentration | 1-10 µM |
| Fragment Concentration | 100-200 µM |
| Reducing Agent | 100-500 µM β-mercaptoethanol |
| Buffer | e.g., 20 mM Tris, pH 8.0 |
| Incubation Time | 1-3 hours at room temperature |
Step-by-Step Procedure:
-
Prepare the target protein in the screening buffer.
-
In a 384-well plate, add the protein solution to each well.
-
Using an acoustic liquid handler or pin tool, transfer a small volume of each fragment from the library plate to the corresponding well of the protein plate.
-
Add the reducing agent (β-mercaptoethanol) to each well.
-
Incubate the plate at room temperature for 1-3 hours to allow the disulfide exchange to reach equilibrium.
-
Analyze the samples by LC-MS. The LC step is typically a rapid desalting step.
-
Deconvolute the mass spectra to determine the mass of the intact protein. Hits are identified by the presence of a new peak corresponding to the mass of the protein plus the mass of the fragment minus the mass of the S-2-cyanobenzylacetyl group.
Protocol 4: Hit Validation by Photocleavage
This protocol describes the validation of primary hits by UV-induced release of the tethered fragment.
| Parameter | Value |
| UV Wavelength | ~365 nm |
| Irradiation Time | 5-15 minutes |
| Sample | Protein-fragment conjugate from the primary screen |
Step-by-Step Procedure:
-
Take an aliquot of the reaction mixture for a confirmed hit from the primary screen.
-
Transfer the aliquot to a UV-transparent plate or vial.
-
Irradiate the sample with a UV lamp at ~365 nm for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Analyze the irradiated sample by LC-MS.
-
A successful validation is indicated by the disappearance of the protein-fragment conjugate mass peak and the reappearance of the unmodified protein mass peak (or a small mass addition corresponding to a residual tag after cleavage). The released fragment can also be detected in the small molecule fraction.
Data Interpretation and Further Steps
A successful screen will identify a set of fragments that covalently modify the target protein in a reductant-sensitive manner and can be released upon UV irradiation. These validated hits can then be progressed to further studies, including:
-
Dose-response analysis: To determine the potency of the fragment's interaction with the target protein.
-
X-ray crystallography: To obtain a high-resolution structure of the fragment bound to the protein, which is invaluable for structure-based drug design.[13]
-
Medicinal chemistry optimization: To grow, link, or merge fragment hits to develop more potent and drug-like lead compounds.[1]
Conclusion and Future Perspectives
This compound represents a promising new tool for covalent FBDD, offering a unique combination of reversible disulfide tethering and photocleavable hit validation. The protocols outlined in this application note provide a comprehensive framework for the synthesis and application of this novel reagent. While the photochemistry of the 2-cyanobenzyl group is less explored than that of the more common 2-nitrobenzyl group, the proposed workflow is based on well-established chemical principles and offers a powerful new strategy for the discovery of novel therapeutics against challenging protein targets. Further investigation into the precise photochemical mechanism and quantum yield of the 2-cyanobenzyl cleavage will undoubtedly refine and enhance the utility of this promising approach.
References
- 1. A Systematic Approach to the Discovery of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tethering: fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for S-2-Cyanobenzyl Mediated In Situ Generation of Protein Thioesters
Abstract
The synthesis of large and complex proteins is a cornerstone of modern chemical biology and drug development. Native Chemical Ligation (NCL) has emerged as a powerful tool for assembling large polypeptides from smaller, synthetically accessible fragments. A key challenge in this methodology is the efficient and timely generation of C-terminal peptide thioesters, which are essential for the ligation reaction. This application note details a novel and powerful strategy for the in situ generation of protein thioesters through the use of S-2-Cyanobenzyl protected cysteine residues. This photolabile protecting group offers precise spatiotemporal control over the unmasking of the reactive thiol, enabling streamlined workflows and expanding the capabilities of protein synthesis and modification. We provide the theoretical framework, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals seeking to leverage this advanced methodology.
Introduction: Overcoming the Thioester Hurdle in Protein Synthesis
The chemical synthesis of proteins offers unparalleled control over the final product, allowing for the incorporation of unnatural amino acids, post-translational modifications, and fluorescent probes. Native Chemical Ligation (NCL) is a cornerstone of this field, enabling the chemoselective ligation of two unprotected peptide fragments to form a native peptide bond.[1] This reaction relies on the reaction of a C-terminal thioester with an N-terminal cysteine residue.[2]
However, the synthesis and handling of peptide thioesters can be challenging. They are often unstable, particularly under the basic conditions required for Fmoc-based solid-phase peptide synthesis (SPPS).[3] This has led to the development of various strategies to circumvent this limitation, including the use of thioester surrogates and Boc-based SPPS, which employs harsh acidic conditions.[4][5]
Photolabile protecting groups (PPGs) offer an elegant solution to this challenge by providing orthogonal control over the deprotection of reactive functional groups.[6][7] By "caging" a reactive group with a PPG, it remains inert throughout the synthesis and can be selectively "uncaged" at the desired moment using light. This approach avoids the need for additional chemical reagents for deprotection, which can interfere with sensitive biological molecules.[6]
Here, we present a detailed guide to the use of the S-2-Cyanobenzyl group as a photolabile protecting group for cysteine. Upon irradiation with UV light, this group is cleaved, revealing a free thiol that can participate in subsequent reactions, such as the in situ formation of a thioester for NCL. This methodology provides a powerful tool for temporal and spatial control over protein ligation, opening new avenues for the synthesis of complex protein targets.
The S-2-Cyanobenzyl Group: Mechanism of Photocleavage
The S-2-Cyanobenzyl group is an analogue of the well-established o-nitrobenzyl (oNB) class of photolabile protecting groups.[8][9] The proposed mechanism of photocleavage is based on the Norrish Type II reaction, a well-characterized photochemical process.[10]
Upon absorption of UV light (typically in the range of 300-360 nm), the 2-cyanobenzyl group is excited to a higher energy state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the cyano group. This rearrangement leads to the formation of an unstable intermediate that rapidly fragments, releasing the free thiol and generating 2-cyanobenzaldehyde as a byproduct.
Proposed Mechanism of Photocleavage:
Caption: Proposed photocleavage of S-2-Cyanobenzyl-Cysteine.
The key advantages of using the S-2-Cyanobenzyl group include:
-
Orthogonality: It is stable to the acidic and basic conditions used in standard Fmoc-based SPPS, providing true orthogonality.[7][11]
-
Traceless Deprotection: No chemical reagents are required for its removal, minimizing the risk of side reactions.[6]
-
Spatiotemporal Control: Deprotection can be initiated at a precise time and location by controlling the light source.
Applications in Protein Synthesis and Drug Development
The ability to generate a reactive thiol in situ with spatiotemporal control opens up a wide range of applications for the S-2-Cyanobenzyl group.
On-Demand Native Chemical Ligation
The primary application of this technology is in facilitating NCL. By incorporating an S-2-Cyanobenzyl protected cysteine at the C-terminus of a peptide, the synthesis can be completed using standard Fmoc-SPPS. The protected peptide can then be purified and stored. Immediately prior to ligation, the peptide is irradiated to generate the C-terminal thioester in situ, which then readily reacts with an N-terminal cysteine-containing peptide. This "just-in-time" activation minimizes the handling of unstable thioesters and can improve ligation efficiency.
Synthesis of Multi-Disulfide Bridged Peptides
The synthesis of peptides with multiple disulfide bonds requires a sophisticated strategy of orthogonal protecting groups to ensure the correct disulfide connectivity.[12] The S-2-Cyanobenzyl group adds another layer of orthogonality to the synthetic chemist's toolbox. It can be used in combination with other thiol protecting groups, such as trityl (Trt) and acetamidomethyl (Acm), to selectively deprotect and form disulfide bonds in a stepwise manner.
Spatially Controlled Protein Modification
The ability to control deprotection with a focused light source allows for the modification of proteins in specific locations, for example, on a microarray surface or within a hydrogel. This has significant implications for the development of protein-based biosensors and biomaterials.
Experimental Protocols
The following protocols provide a general framework for the synthesis and use of S-2-Cyanobenzyl protected peptides. Optimization may be required for specific peptide sequences.
Experimental Workflow Overview:
Caption: Workflow for S-2-Cyanobenzyl mediated NCL.
Protocol: Synthesis of Fmoc-Cys(S-2-cyanobenzyl)-OH
This protocol describes the synthesis of the key building block for incorporation into peptides.
Materials:
-
L-cysteine
-
2-Cyanobenzyl bromide
-
Sodium bicarbonate
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
S-Alkylation: Dissolve L-cysteine in a 1M sodium bicarbonate solution. Add a solution of 2-cyanobenzyl bromide in ethanol dropwise while stirring at room temperature. Monitor the reaction by TLC until completion.
-
Fmoc Protection: Adjust the pH of the reaction mixture to ~9 with sodium bicarbonate. Add a solution of Fmoc-OSu in dioxane. Stir at room temperature overnight.
-
Workup and Purification: Acidify the reaction mixture with 1M HCl to pH ~2. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield Fmoc-Cys(S-2-cyanobenzyl)-OH as a white solid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Situ Thioester Generation and Native Chemical Ligation
This protocol details the photodeprotection and subsequent ligation steps.
Materials:
-
Lyophilized S-2-Cyanobenzyl protected C-terminal peptide fragment
-
Lyophilized N-terminal cysteine peptide fragment
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2)
-
Thiol additive (e.g., 4-mercaptophenylacetic acid, MPAA)
-
UV lamp (365 nm)
-
HPLC system for analysis and purification
Procedure:
-
Peptide Dissolution: Dissolve the S-2-Cyanobenzyl protected C-terminal peptide and the N-terminal cysteine peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM).
-
Photodeprotection: Irradiate the solution with a 365 nm UV lamp at room temperature. Monitor the deprotection by HPLC-MS by observing the disappearance of the protected peptide and the appearance of the deprotected species. The irradiation time will depend on the specific peptide and the intensity of the UV source (typically 15-60 minutes).
-
Thioester Formation and Ligation: Once deprotection is complete, add the thiol additive (MPAA) to catalyze the transthioesterification and initiate the ligation reaction. Allow the reaction to proceed at room temperature, monitoring its progress by HPLC-MS.
-
Purification: Once the ligation is complete, purify the full-length protein product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final protein product by mass spectrometry and other relevant analytical techniques.
Quantitative Data and Troubleshooting
Table 1: Representative Quantitative Data
| Parameter | Typical Value | Method of Determination |
| Yield of Fmoc-Cys(S-2-cyanobenzyl)-OH | 70-85% | Isolated yield after chromatography |
| Photodeprotection Efficiency | >95% | HPLC peak area integration |
| Ligation Yield | 60-90% | HPLC peak area integration |
| Purity of Final Protein | >95% | HPLC peak area integration |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Photodeprotection | Insufficient UV exposure; Light scattering by turbid solution | Increase irradiation time; Filter the peptide solution before irradiation |
| Low Ligation Yield | Inefficient thioester formation; Peptide aggregation | Optimize thiol additive concentration; Add denaturants or organic co-solvents to the ligation buffer |
| Side Product Formation | Photodamage to sensitive residues (e.g., Trp, Met) | Degas the solution before irradiation; Include scavengers in the buffer |
| Poor Peptide Solubility | Hydrophobic peptide sequences | Optimize ligation buffer composition (e.g., adjust pH, add detergents) |
Conclusion
The use of the S-2-Cyanobenzyl group as a photolabile protecting group for cysteine represents a significant advancement in the field of chemical protein synthesis. This methodology provides researchers with a powerful tool for the in situ generation of protein thioesters, offering precise spatiotemporal control and compatibility with standard Fmoc-based SPPS. The protocols and insights provided in this application note are intended to enable the broader scientific community to adopt this innovative strategy for the synthesis of complex proteins for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. mesalabs.com [mesalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for S-2-Cyanobenzyl Ethanethioate in Organic Synthesis and Drug Discovery
Introduction: Unveiling the Versatility of S-2-Cyanobenzyl Ethanethioate
This compound is a versatile bifunctional reagent that holds significant promise for researchers, medicinal chemists, and professionals in drug development. Its unique structure, featuring a thioester and a 2-cyanobenzyl moiety, allows for a diverse range of chemical transformations. The thioester group serves as a reactive handle for nucleophilic acyl substitution and related reactions, while the 2-cyanobenzyl group can function as a "traceless" linker or a protecting group, cleavable under specific conditions. This dual functionality makes this compound a valuable tool in the synthesis of complex organic molecules, including heterocycles and peptides, and in the development of innovative drug delivery systems.
This guide provides a comprehensive overview of the key reactions of this compound, complete with detailed protocols, mechanistic insights, and practical application notes to empower researchers in their synthetic endeavors.
Core Concepts: Reactivity and the "Traceless" Linker Principle
The reactivity of this compound is primarily governed by two key features:
-
The Thioester Group: Thioesters are more reactive towards nucleophiles than their corresponding oxygen esters due to the better leaving group ability of the thiolate anion. This allows for efficient reactions with a wide range of nucleophiles, such as amines, under relatively mild conditions.
-
The 2-Cyanobenzyl Moiety: The presence of the cyano group in the ortho position of the benzyl group is crucial. This electron-withdrawing group acidifies the benzylic protons, facilitating their removal under basic conditions. The resulting carbanion can then trigger a β-elimination reaction, leading to the cleavage of the C-S bond and the release of the attached molecule. This "traceless" cleavage is a highly desirable feature in applications like solid-phase synthesis and prodrug design, as it leaves no residual linker fragment on the target molecule.
Below is a diagram illustrating the general concept of the traceless cleavage of a 2-cyanobenzyl thioether.
Application Notes and Protocols for Cyclic Peptide Synthesis using S-2-Cyanobenzyl Ethanethioate
A Modern Tool for Intramolecular Native Chemical Ligation
Authored by: A Senior Application Scientist
Introduction: The Enduring Appeal of Cyclic Peptides in Drug Discovery
Cyclic peptides represent a unique and highly valuable class of molecules in the landscape of modern therapeutics. Their constrained conformational structure often leads to enhanced metabolic stability, increased resistance to proteolytic degradation, and improved receptor binding affinity and selectivity compared to their linear counterparts[1][2]. These advantageous properties have propelled cyclic peptides to the forefront of drug discovery efforts for a wide range of therapeutic targets.
However, the synthesis of cyclic peptides is not without its challenges. The intramolecular cyclization step, a critical process in their synthesis, can be hampered by competing intermolecular side reactions, leading to the formation of oligomers and reduced yields of the desired cyclic product[1]. To overcome these hurdles, various strategies have been developed, with Native Chemical Ligation (NCL) emerging as a particularly powerful and versatile method[2][3][4]. NCL allows for the chemoselective and regioselective ligation of two unprotected peptide fragments, one bearing a C-terminal thioester and the other an N-terminal cysteine residue, to form a native peptide bond[3][5].
This application note details the use of a novel thioester derivative, S-2-Cyanobenzyl ethanethioate , for the efficient synthesis of cyclic peptides via intramolecular NCL. We will delve into the proposed mechanism of action, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and discuss its potential advantages in the synthesis of complex cyclic peptides.
This compound: A Novel Reagent for Thioester-Mediated Cyclization
This compound is an aromatic thioester that holds significant promise for applications in organic and medicinal chemistry[6]. Its unique structure, featuring a cyano group at the ortho position of the benzyl ring, suggests a potential for enhanced reactivity and unique cleavage properties, making it an attractive candidate for facilitating intramolecular peptide cyclization.
Proposed Mechanism of Action
The presence of the electron-withdrawing cyano group at the ortho position of the benzyl ring is hypothesized to play a crucial role in the reactivity of the thioester. This can be conceptualized in the following manner:
-
Enhanced Thioester Reactivity: The cyano group can increase the electrophilicity of the thioester carbonyl carbon, making it more susceptible to nucleophilic attack by the N-terminal cysteine thiol during the initial transthioesterification step of NCL.
-
Potential for Traceless Cleavage: While not definitively established in the context of peptide synthesis from the initial search results, cyanobenzyl derivatives have been explored in other areas of chemistry. It is plausible that the 2-cyanobenzyl group could be cleaved under specific, mild conditions, potentially involving photolysis, similar to other photolabile protecting groups like the o-nitrobenzyl group[7][8][9]. This would offer an orthogonal cleavage strategy, adding to the synthetic chemist's toolbox.
The overall proposed workflow for the synthesis of a cyclic peptide using this compound is depicted in the following diagram:
Figure 1: Proposed workflow for cyclic peptide synthesis using this compound.
Detailed Protocols
The following protocols provide a comprehensive guide for the synthesis of a linear peptide with a C-terminal S-2-Cyanobenzyl thioester and its subsequent intramolecular cyclization. These protocols are based on established methods for peptide thioester synthesis and NCL, adapted for the use of this compound.
On-Resin Synthesis of Peptide C-terminal S-2-Cyanobenzyl Thioester
This protocol outlines the synthesis of the linear peptide precursor on a solid support, culminating in the formation of the C-terminal S-2-Cyanobenzyl thioester. Both Fmoc/tBu and Boc/Bn protection strategies can be employed for the synthesis of the peptide chain.
Table 1: Materials and Reagents for On-Resin Synthesis
| Reagent/Material | Supplier | Purpose |
| Rink Amide MBHA resin | Varies | Solid support for Fmoc SPPS |
| Fmoc-protected amino acids | Varies | Building blocks for peptide synthesis |
| HBTU/HOBt/DIEA | Varies | Coupling reagents |
| 20% Piperidine in DMF | In-house | Fmoc deprotection |
| 2-Cyanobenzyl mercaptan | Varies | Thioester formation |
| Dichloromethane (DCM) | Varies | Solvent |
| N,N-Dimethylformamide (DMF) | Varies | Solvent |
| Trifluoroacetic acid (TFA) | Varies | Cleavage from resin |
Protocol Steps:
-
Resin Swelling and First Amino Acid Coupling: Swell the Rink Amide MBHA resin in DMF for 30 minutes. Couple the first Fmoc-protected amino acid using a standard coupling protocol with HBTU/HOBt/DIEA.
-
Peptide Chain Elongation: Perform automated or manual Fmoc-SPPS to assemble the linear peptide sequence.
-
On-Resin Thioesterification:
-
Following the final coupling step, deprotect the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF and then DCM.
-
Prepare a solution of 2-Cyanobenzyl mercaptan (5 equivalents) and PyBOP (5 equivalents) in DMF.
-
Add DIEA (10 equivalents) to the solution and immediately add it to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude linear peptide thioester.
-
Intramolecular Native Chemical Ligation
This protocol describes the cyclization of the linear peptide S-2-Cyanobenzyl thioester to form the final cyclic peptide.
Table 2: Materials and Reagents for Intramolecular NCL
| Reagent/Material | Supplier | Purpose |
| Linear Peptide S-2-Cyanobenzyl Thioester | Synthesized in-house | Cyclization precursor |
| Guanidine hydrochloride | Varies | Denaturant |
| Sodium phosphate buffer (pH 7.2) | In-house | Reaction buffer |
| Tris(2-carboxyethyl)phosphine (TCEP) | Varies | Reducing agent |
| 4-Mercaptophenylacetic acid (MPAA) | Varies | Thiol catalyst |
| Acetonitrile | Varies | Co-solvent |
| Reversed-phase HPLC system | Varies | Purification |
Protocol Steps:
-
Reaction Setup:
-
Dissolve the lyophilized linear peptide thioester in a buffer containing 6 M Guanidine hydrochloride and 100 mM sodium phosphate at pH 7.2 to a final peptide concentration of 1-5 mM.
-
Add TCEP to a final concentration of 20 mM to ensure the N-terminal cysteine thiol is in its reduced form.
-
-
Initiation of Cyclization:
-
Add MPAA to a final concentration of 50 mM to catalyze the transthioesterification.
-
Monitor the reaction progress by RP-HPLC and LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Quenching and Purification:
-
Once the cyclization is complete, quench the reaction by acidifying with TFA.
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the final cyclic peptide.
-
Mechanistic Insights into the Cyclization Process
The intramolecular NCL reaction proceeds through a two-step mechanism. The proposed mechanism for the cyclization of a peptide S-2-Cyanobenzyl thioester is illustrated below:
Figure 2: Proposed two-step mechanism of intramolecular NCL for cyclic peptide synthesis.
The initial, reversible transthioesterification step is followed by an irreversible intramolecular S-to-N acyl shift, which drives the reaction to completion, yielding the thermodynamically stable cyclic peptide with a native amide bond at the ligation site[3][5].
Advantages and Future Perspectives
The use of this compound for cyclic peptide synthesis offers several potential advantages:
-
Efficiency: The electron-withdrawing nature of the cyano group may lead to faster and more efficient cyclization reactions.
-
Orthogonality: The potential for photolytic cleavage of the 2-cyanobenzyl group could provide an additional layer of orthogonality in complex peptide synthesis strategies.
-
Versatility: This method should be compatible with a wide range of peptide sequences and functional groups, making it a versatile tool for the synthesis of diverse cyclic peptide libraries.
Further research is warranted to fully elucidate the mechanism and optimize the reaction conditions for the use of this compound in cyclic peptide synthesis. Comparative studies with other thioester-forming reagents will also be valuable in establishing its position in the peptide chemist's toolkit.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete cyclization | Steric hindrance at the ligation site, aggregation of the linear peptide. | Optimize reaction conditions (pH, temperature, concentration), add chaotropic agents (e.g., guanidine hydrochloride), or redesign the peptide sequence to include turn-inducing residues. |
| Formation of oligomers | High concentration of the linear peptide. | Perform the cyclization at a lower concentration (high dilution principle). |
| Side reactions | Oxidation of cysteine thiol, side-chain reactivity. | Ensure the presence of a reducing agent like TCEP, carefully select orthogonal protecting groups for reactive side chains. |
Conclusion
This compound presents a promising new avenue for the synthesis of cyclic peptides via intramolecular native chemical ligation. The unique properties conferred by the 2-cyanobenzyl group have the potential to enhance the efficiency and versatility of this powerful cyclization strategy. The protocols and insights provided in this application note serve as a valuable resource for researchers in peptide chemistry and drug discovery, enabling the exploration of this novel reagent for the synthesis of the next generation of cyclic peptide therapeutics.
References
- 1. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Traceless Cysteine Modification for PTM Studies Using S-2-Cyanobenzyl Ethanethioate
Introduction: Overcoming the Challenges in PTM Analysis
Post-translational modifications (PTMs) are critical regulatory events that vastly expand the functional capacity of the proteome.[1] Modifications such as acetylation, phosphorylation, and ubiquitination orchestrate complex cellular processes, and their dysregulation is linked to numerous diseases.[2][3] Studying the precise functional role of a specific PTM at a specific site, however, presents a significant challenge. The transient and often sub-stoichiometric nature of PTMs makes them difficult to isolate and study using traditional genetic or biochemical methods.[4]
Chemical biology offers powerful tools to overcome these limitations by enabling the precise, site-specific installation of PTMs or their mimics onto proteins.[5] A key challenge in this field is the development of methods that modify the target protein without leaving behind a bulky, non-native chemical linker, which could interfere with protein structure and function. This has led to the development of "traceless" delivery systems.
This guide details the application of S-2-Cyanobenzyl ethanethioate , a versatile reagent for the traceless delivery of an acetyl group to cysteine residues. The methodology leverages the principles of Native Chemical Ligation (NCL) for the initial modification, followed by a specific cleavage event that removes the delivery vehicle, leaving only the desired acetyl PTM.[6][7] This approach provides researchers with a powerful tool to generate site-specifically acetylated proteins for functional studies, structural biology, and drug development.
Principle of the Method: A Two-Stage Strategy for Traceless Modification
The utility of this compound lies in its unique bifunctional structure, which combines a reactive thioester for acyl delivery with a cleavable 2-cyanobenzyl group that serves as the "traceless" linker. The overall process is a two-stage workflow:
-
Stage 1: Site-Specific Cysteine Acylation. The process begins with a chemoselective reaction between the thiol side chain of a cysteine residue on the target protein and the thioester of this compound. This reaction is analogous to the initial transthioesterification step in Native Chemical Ligation.[6][8] The cysteine's nucleophilic thiol attacks the thioester, displacing ethanethiol and forming a new, stable thioether linkage between the protein and the 2-cyanobenzyl group, effectively delivering the acetyl group to the cysteine.
-
Stage 2: Traceless Cleavage of the Linker. The 2-cyanobenzyl group is not merely a passive linker; its ortho-cyano group enables a highly specific cleavage reaction. Under specific conditions (e.g., photo-irradiation or chemically induced intramolecular cyclization), the linker is excised, leaving behind the native S-acetylated cysteine residue. Photocleavable protecting groups, such as the related 2-nitrobenzyl group, are widely used to release molecules with high spatial and temporal control using UV light.[9][10] The 2-cyanobenzyl moiety offers a similar strategic advantage for clean removal of the delivery scaffold.
This two-step process allows for the stable, covalent installation of a modification, followed by its conversion to a native PTM mimic under controlled conditions, providing an elegant solution for studying protein function.
Visualizing the Workflow
The following diagram provides a high-level overview of the entire experimental process, from the initial protein modification to the final traceless product.
Caption: Overall workflow for traceless cysteine acetylation.
Detailed Mechanisms
Mechanism of Cysteine Acylation
The initial reaction follows the well-established principles of transthioesterification. The deprotonated thiolate of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thioester in this compound. This forms a tetrahedral intermediate which subsequently collapses, releasing ethanethiol and forming the S-acylated, S'-(2-cyanobenzyl) modified cysteine intermediate.
Caption: Mechanism of the initial cysteine acylation reaction.
Proposed Mechanism for Traceless Cleavage
The removal of the 2-cyanobenzyl linker is the key to the "traceless" nature of this method. While several chemical routes exist for thioether cleavage, many are too harsh for biological macromolecules.[11] A significant advantage of the 2-cyanobenzyl group is its potential for photo-cleavage under mild conditions, analogous to the well-studied 2-nitrobenzyl caging groups. Upon irradiation with UV light (e.g., 365 nm), the cyanobenzyl group can enter an excited state, leading to intramolecular rearrangement and cleavage of the benzylic C-S bond, releasing the S-acetylated cysteine and a cyclized byproduct.
Caption: Proposed mechanism for photocleavage of the 2-cyanobenzyl linker.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Site-Specific Acetylation of a Cysteine-Containing Protein
This protocol describes the initial modification of the target protein.
A. Materials & Reagents
-
Target protein containing a unique, accessible cysteine residue
-
This compound (MW: 207.27 g/mol )
-
Ligation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
desalting columns (e.g., PD-10)
-
LC-MS system for analysis
B. Procedure
-
Protein Preparation:
-
Dissolve or dilute the purified target protein to a final concentration of 1-5 mg/mL in Ligation Buffer.
-
Add TCEP to a final concentration of 1-2 mM to ensure the target cysteine residue is in its reduced, thiol state. Incubate for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Note: Prepare this solution fresh before each use.
-
-
Ligation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 50- to 100-fold molar excess of the reagent over the protein. The final concentration of DMSO should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by LC-MS to observe the mass shift corresponding to the addition of the cyanobenzylacetyl group.
-
-
Quenching and Purification:
-
Once the reaction reaches completion (or the desired conversion), quench any remaining reagent by adding a thiol-containing compound, such as 2-mercaptoethanol, to a final concentration of 20 mM.
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column, exchanging the protein into a suitable buffer for the next step (e.g., 50 mM Tris-HCl, pH 7.5).
-
Protocol 2: Photocleavage of the 2-Cyanobenzyl Group
This protocol details the removal of the linker to generate the final S-acetylated protein.
A. Materials & Equipment
-
Modified protein from Protocol 1
-
Photocleavage Buffer: 50 mM Tris-HCl, pH 7.5 (or another buffer compatible with the protein's stability)
-
UV lamp with an emission maximum around 365 nm (e.g., a transilluminator or a dedicated photoreactor)
-
Quartz or UV-transparent cuvettes/plates
-
LC-MS system for analysis
B. Procedure
-
Sample Preparation:
-
Dilute the purified, modified protein in Photocleavage Buffer to a concentration of 0.1-1.0 mg/mL. Place the solution in a UV-transparent reaction vessel.
-
Control: Prepare an identical sample but keep it protected from light to serve as a negative control.
-
-
Photocleavage Reaction:
-
Place the sample at a fixed distance from the 365 nm UV light source. The optimal distance and exposure time will depend on the lamp's power and the protein's sensitivity.
-
Irradiate the sample for 15-60 minutes. It is recommended to perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min) to optimize the cleavage efficiency while minimizing potential photodamage to the protein.
-
If possible, perform the irradiation on ice or in a cold room to minimize heat-induced protein degradation.
-
-
Analysis:
-
Analyze aliquots from the time-course experiment and the dark control by LC-MS. Successful cleavage will result in a mass decrease corresponding to the loss of the cyanobenzyl group, leaving only the acetyl group attached.
-
Further analysis by SDS-PAGE can be used to assess protein integrity after irradiation.
-
Data Analysis and Expected Results
Mass spectrometry is the primary tool for verifying the success of each step. The table below outlines the expected mass shifts.
| Step | Modification | Expected Mass Change (Da) | Notes |
| Protocol 1 | Addition of S-(2-cyanobenzyl)acetyl group | +174.05 Da | C10H8NOS added, H from thiol lost. |
| Protocol 2 | Cleavage of S-(2-cyanobenzyl) group | -131.04 Da | C8H6N fragment removed. |
| Overall | Net addition of Acetyl group | +43.01 Da | C2H3O added, H from thiol lost. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low acylation efficiency | Incomplete reduction of cysteine thiol. | Increase TCEP concentration or incubation time. Ensure all buffers are freshly prepared and de-gassed. |
| Reagent degradation. | Prepare the this compound stock solution immediately before use. | |
| Steric hindrance around the cysteine site. | Increase reaction time, temperature (if protein is stable), or reagent excess. Consider denaturing conditions if protein function can be refolded. | |
| Incomplete photocleavage | Insufficient UV exposure (time or intensity). | Increase irradiation time or move the sample closer to the UV source. Check the lamp's specifications and age. |
| UV absorption by the buffer. | Ensure the buffer components do not significantly absorb at 365 nm. | |
| Protein degradation/aggregation | Photodamage or heat from the UV lamp. | Decrease irradiation time, perform the reaction on ice, and include scavengers like glycerol (5%) in the buffer. |
| Protein instability in the chosen buffer. | Perform a buffer screen to find optimal conditions for protein stability during the reaction. |
Conclusion
This compound provides a robust and elegant method for the site-specific, traceless acetylation of cysteine residues. By combining the chemoselectivity of thioester chemistry with the clean reactivity of a cleavable linker, this approach empowers researchers to generate precisely modified proteins. These homogenous protein samples are invaluable for dissecting the functional consequences of PTMs, enabling deeper insights into cellular regulation, disease mechanisms, and the development of novel therapeutics.
References
- 1. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon–sulfur bond cleavage and reduction of thiols and dithioethers under oxidative conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 6. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
- 7. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 10. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides [organic-chemistry.org]
- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in S-2-Cyanobenzyl ethanethioate ligation
Welcome to the technical support resource for S-2-Cyanobenzyl ethanethioate ligation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this powerful bioconjugation technique. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Addressing Low Ligation Yield
Low yield is the most common challenge in native chemical ligation (NCL) and its variants.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of poor reaction efficiency.
Q1: My ligation reaction has resulted in a very low or zero yield of the desired product. What are the most likely causes and how can I fix them?
This is a multi-faceted problem. We will address it by examining the three pillars of a successful ligation: the quality of your starting materials, the reaction conditions, and the potential for competing side reactions.
Logical Workflow for Troubleshooting Low Ligation Yield
The following workflow provides a step-by-step diagnostic process.
Caption: A decision tree for troubleshooting low-yield ligation reactions.
Issue 1: Purity and Integrity of Starting Peptides
The success of any ligation reaction is fundamentally dependent on the quality of the reacting fragments. Peptide purity is paramount.[2]
-
Problem: Impure or Incorrect this compound Peptide.
-
Cause: The synthesis of peptide thioesters can be challenging, leading to incomplete reactions or side products. The this compound itself can be synthesized by reacting 2-cyanobenzyl bromide with a thioacid salt like sodium ethanethioate via an SN2 mechanism.[3] Errors in this synthesis or during solid-phase peptide synthesis (SPPS) can result in truncated sequences or failed thioester formation.
-
Solution:
-
Verification: Always verify the mass of your thioester peptide via Mass Spectrometry (MS) before starting a ligation.
-
Purity Check: Analyze the peptide by reverse-phase HPLC (RP-HPLC). Purity should be >95% to avoid side reactions from impurities.[2]
-
Re-synthesis: If mass or purity is incorrect, re-synthesis and/or re-purification is necessary.
-
-
-
Problem: Oxidized or Impure N-terminal Cysteine (Cys) Peptide.
-
Cause: The thiol group of the N-terminal cysteine is the key nucleophile in the ligation reaction. It is highly susceptible to oxidation, forming disulfide-bonded dimers or other adducts. This oxidation effectively caps the reactive group, halting the ligation.
-
Solution:
-
Verification: Confirm the mass of the Cys-peptide. The mass of a disulfide-linked dimer will be (2 * Monomer Mass - 2 Da).
-
Anaerobic Conditions: Prepare all buffers with degassed water (e.g., by bubbling with argon or nitrogen). Handling reagents in a glove box is ideal.[4]
-
Reducing Agents: If oxidation is suspected, pre-incubate the Cys-peptide with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) before initiating the ligation. Note: Avoid dithiothreitol (DTT) as its free thiols can compete in the ligation reaction.
-
-
Issue 2: Suboptimal Ligation Conditions
The reaction environment dictates the kinetics and equilibrium of the ligation. An incorrect setup is a common reason for failure.[2]
-
Problem: Incorrect pH.
-
Cause: This is arguably the most frequent cause of a failed NCL reaction.[2] The ligation mechanism requires the Cys thiol to be in its deprotonated, nucleophilic thiolate form. However, if the pH is too high ( > 7.5), the thioester bond becomes prone to hydrolysis, which destroys the starting material.[5]
-
Solution: The optimal pH is a delicate balance, typically between 6.5 and 7.5 . Prepare your buffer (e.g., 100 mM phosphate buffer) and carefully verify the pH after all components, including denaturants like guanidine-HCl, have been added.
-
-
Problem: Low Reagent Concentration.
-
Cause: NCL is a second-order reaction, meaning its rate is dependent on the concentration of both peptide fragments. Poor solubility often prevents researchers from reaching the necessary concentrations, leading to extremely slow reactions and poor yields.[1]
-
Solution:
-
Target Concentration: Aim for concentrations of 2-10 mM for each peptide fragment.[2]
-
Improve Solubility: If solubility is an issue, add denaturants. 6 M Guanidine-HCl is a standard choice as it effectively solubilizes most peptides without interfering with the ligation chemistry.
-
-
-
Problem: Inefficient Thiol-Thioester Exchange.
-
Cause: The this compound is a relatively stable thioester. The reaction is often accelerated by adding a thiol catalyst that first performs a thiol-thioester exchange to generate a more reactive thioester intermediate in situ.[6] Without an effective catalyst, the reaction can be impractically slow.
-
Solution: Include a thiol catalyst in the ligation buffer. While thiophenol has been traditionally used, it is toxic and malodorous. A superior, highly effective catalyst is (4-carboxylmethyl)thiophenol (MPAA) , which is water-soluble, non-malodorous, and can increase reaction rates by an order of magnitude.[6] A typical concentration is 20-30 mM.
-
Issue 3: Competing Side Reactions
Even with pure reagents and optimal conditions, side reactions can consume starting materials and reduce the yield of the desired product.
-
Problem: Thioester Hydrolysis.
-
Cause: As mentioned, the thioester bond is susceptible to hydrolysis, especially at pH values above 7.5.[5] This reaction consumes the thioester peptide, converting it to a non-reactive carboxylic acid.
-
Solution:
-
Strict pH Control: Maintain the pH at or slightly below 7.0.
-
Monitor Progress: Use analytical RP-HPLC to monitor the reaction. If you see a growing peak corresponding to the hydrolyzed thioester, consider lowering the pH for subsequent attempts.
-
-
-
Problem: Aspartimide Formation.
-
Cause: If your peptide sequence contains an Asp-Xxx motif, it can be prone to cyclization to form an aspartimide, particularly under the basic conditions sometimes used during peptide synthesis and deprotection. This side reaction alters the peptide backbone.[1]
-
Solution: This is primarily a challenge during peptide synthesis. Use coupling reagents and conditions designed to minimize aspartimide formation during SPPS of the fragments.
-
| Symptom | Potential Cause | Recommended Action |
| No product peak on HPLC; only starting materials visible. | 1. Incorrect pH.2. Cysteine oxidation.3. Low peptide concentration. | 1. Remake buffer, confirm pH is 6.5-7.5.2. Degas all solutions; add TCEP.3. Increase concentrations; add 6M Guanidine-HCl for solubility. |
| Product peak is small; large peak for hydrolyzed thioester is present. | Thioester hydrolysis is outpacing ligation. | Lower reaction pH to ~6.5. Add a more efficient catalyst like MPAA. |
| Starting material peaks disappear, but no product peak appears. | Peptide degradation or precipitation. | Check solubility in the ligation buffer. Ensure no incompatible reagents are present. |
| Reaction is very slow (takes > 48 hours). | Inefficient thiol-thioester exchange. | Add a thiol catalyst (20-30 mM MPAA is recommended).[6] |
Table 1: Quick Troubleshooting Reference for Low Ligation Yield.
Frequently Asked Questions (FAQs)
Q2: What is the detailed mechanism of this compound ligation?
This ligation is a specific application of the Native Chemical Ligation (NCL) mechanism. It proceeds in two key stages:
-
Reversible Transthioesterification: The reaction begins with a chemoselective, reversible thiol-thioester exchange. The deprotonated thiol of the N-terminal cysteine residue on one peptide attacks the carbonyl carbon of the this compound on the other peptide. This forms a new thioester intermediate, linking the two peptides via a thioester bond.[5] This step is often the rate-limiting step and is why thiol catalysts are used to facilitate the formation of a more reactive intermediate thioester.[6]
-
Irreversible S-to-N Acyl Shift: The thioester-linked intermediate then undergoes a rapid, irreversible intramolecular rearrangement. The alpha-amino group of the cysteine attacks the carbonyl carbon of the newly formed thioester. This proceeds through a 5-membered ring transition state to yield a stable, native amide bond at the ligation site.[1][4] This step is thermodynamically favorable and drives the entire reaction to completion.
Caption: Mechanism of Native Chemical Ligation.
Q3: What is the optimal protocol for a standard ligation reaction?
The following protocol provides a robust starting point. Optimization may be required based on the specific properties of your peptides.
Protocol 1: Standard Ligation of Peptides
-
Reagent Preparation:
-
Prepare a stock solution of Ligation Buffer: 200 mM Sodium Phosphate, 6 M Guanidine-HCl, pH 7.0.
-
Prepare stock solutions of the thioester peptide and the Cys-peptide in the Ligation Buffer.
-
Prepare a fresh stock solution of MPAA catalyst (e.g., 200 mM in Ligation Buffer).
-
Prepare a fresh stock solution of TCEP reducing agent (e.g., 100 mM in Ligation Buffer).
-
Critical Step: Degas all solutions by bubbling with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
-
Reaction Setup (Final Volume 100 µL):
-
In a microcentrifuge tube, combine the thioester peptide and Cys-peptide to achieve a final concentration of 2-5 mM for each.
-
Add TCEP to a final concentration of 2 mM.
-
Add MPAA to a final concentration of 20 mM.
-
Add Ligation Buffer to bring the total volume to 100 µL.
-
Gently mix the solution by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature (25°C) or 37°C.
-
Monitor the reaction progress by taking small aliquots (e.g., 2 µL) at time points (e.g., 1h, 4h, 12h, 24h) and analyzing them by RP-HPLC and MS.
-
Q4: How should I purify the final ligated product?
Purification is essential to remove unreacted starting materials, catalysts, and any side products.
Protocol 2: Purification by RP-HPLC
-
Quenching: Once the reaction has reached completion (as determined by HPLC monitoring), quench the reaction by adding Trifluoroacetic Acid (TFA) to a final concentration of 0.1% to acidify the mixture and protonate all thiols.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any precipitated material.
-
Chromatography:
-
Column: Use a C18 reverse-phase column suitable for peptide purification.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptides. A typical gradient might be 5% to 65% B over 30-40 minutes. The ligated product, being larger than the starting materials, will typically elute later.
-
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Verification and Lyophilization: Confirm the purity and identity of the collected fractions by MS. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
References
- 1. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for S-2-Cyanobenzyl Ethanethioate
Welcome to the technical support center for the synthesis and optimization of S-2-Cyanobenzyl ethanethioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosulfur compound. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and reliable method for synthesizing this compound is through the nucleophilic substitution of a suitable 2-cyanobenzyl halide with a thioacetate salt.[1][2] This reaction, typically an SN2 process, involves the displacement of a halide ion (like bromide) by the thioacetate anion.[2][3]
A widely used approach involves reacting 2-cyanobenzyl bromide with potassium thioacetate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. This method is favored for its mild reaction conditions, good yields, and operational simplicity.[4]
An alternative, though less common, route is the condensation of 2-cyanobenzyl alcohol with thioacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).[1] Another approach involves reacting 2-cyanobenzyl chloride with sodium ethanethiolate.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Reagents | Impurities in the 2-cyanobenzyl halide or thioacetate salt can lead to side reactions, reducing the yield of the desired product. Moisture can hydrolyze the thioester product. | Ensure the purity of your starting materials. Use freshly distilled or recrystallized 2-cyanobenzyl halide. Ensure the thioacetate salt is dry. |
| Suboptimal Solvent | The choice of solvent is critical for an SN2 reaction. Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile (thioacetate), reducing its reactivity. | Use a polar aprotic solvent such as DMF, acetonitrile, or acetone to maximize the nucleophilicity of the thioacetate anion.[5] |
| Incorrect Stoichiometry | An inappropriate ratio of reactants can lead to incomplete conversion or the formation of byproducts. | A slight excess (1.1 to 1.5 equivalents) of the thioacetate salt is often used to ensure complete consumption of the alkyl halide.[2] |
| Inadequate Reaction Time or Temperature | The reaction may not have reached completion. While the reaction often proceeds at room temperature, kinetics can be slow. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. However, be cautious as higher temperatures can promote side reactions. |
| Side Reactions | The primary side reaction is the formation of a disulfide by the oxidation of the thioacetate. The cyano group can also be susceptible to nucleophilic attack under certain conditions.[3] | Maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid harsh basic conditions that could lead to reactions involving the cyano group. |
Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I prevent its formation?
The most likely byproduct is the disulfide, formed from the oxidation of two thioacetate molecules. Another possibility, though less common under standard conditions, is the hydrolysis of the thioester product back to 2-cyanobenzyl alcohol and thioacetic acid if water is present.[3]
Prevention of Disulfide Formation:
-
Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize disulfide formation.
Prevention of Hydrolysis:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The presence of water can lead to the hydrolysis of the thioester product.[3]
Q4: What is the best work-up and purification procedure for this compound?
A standard work-up and purification protocol is as follows:
-
Quenching: Once the reaction is complete (as determined by TLC), the reaction mixture is typically quenched by adding water or a brine solution.[2]
-
Extraction: The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.[2]
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]
Experimental Protocols
Optimized Synthesis of this compound
This protocol details a reliable and optimized procedure for the synthesis of this compound.
Materials:
-
2-Cyanobenzyl bromide
-
Potassium thioacetate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF.
-
To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizing the Workflow and Troubleshooting
Reaction Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: HPLC Analysis of S-2-Cyanobenzyl Ethanethioate Reaction Mixtures
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of S-2-Cyanobenzyl ethanethioate and its associated reaction mixtures. This document is designed for researchers, analytical chemists, and drug development professionals who are tasked with monitoring reaction progress, assessing purity, and identifying impurities related to this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve challenges effectively. This guide is structured as a dynamic question-and-answer resource, addressing common and complex issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a solid foundation for your analysis.
Q1: What is a reliable starting point for an HPLC method to analyze this compound reaction mixtures?
A robust starting point for analyzing this aromatic thioester is a reversed-phase HPLC (RP-HPLC) method. Given the compound's structure—an aromatic ring, a cyano group, and a thioester linkage—it possesses moderate hydrophobicity, making it well-suited for separation on a C18 stationary phase. A gradient elution is recommended to effectively separate the target compound from both more polar starting materials and potentially more hydrophobic byproducts.[1][2][3]
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | A standard C18 provides excellent hydrophobic retention for the analyte. Smaller particle sizes (≤ 3.5 µm) will yield higher efficiency and sharper peaks. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Ammonium Acetate (pH ~5) | A slightly acidic mobile phase is crucial for thioester stability, preventing hydrolysis. Formic acid is volatile and MS-compatible. Buffers ensure pH stability for reproducible retention.[4][5] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common strong solvent in RP-HPLC, offering good selectivity and lower backpressure compared to methanol. |
| Gradient | 5% to 95% B over 20 minutes | A "scouting gradient" helps identify the elution windows of all components. This can be optimized later to a shallower gradient around the elution time of key peaks to improve resolution.[1][6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability.[7] |
| Detection (UV) | 254 nm and 220 nm | The aromatic ring provides strong absorbance at ~254 nm. The thioester and cyano groups may show absorbance at lower wavelengths like 220 nm, which can be useful for detecting impurities that lack the aromatic chromophore. |
| Injection Vol. | 5-10 µL | Keep the volume low to prevent peak distortion from solvent effects or mass overload.[8] |
| Sample Diluent | 50:50 Acetonitrile/Water | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak fronting or splitting.[8][9] |
Q2: What are the primary impurities I should expect in a typical synthesis of this compound?
Understanding potential impurities is key to developing a specific and stability-indicating method. Based on common synthetic routes (e.g., reaction of 2-cyanobenzyl halide with a thioacetate source), you should anticipate the following:
-
Starting Materials: Unreacted 2-cyanobenzyl bromide/chloride and potassium thioacetate.
-
Hydrolysis Products: The thioester bond is susceptible to hydrolysis, especially if the reaction or workup conditions are not strictly controlled (e.g., exposure to strong base or acid). This would yield 2-cyanobenzyl alcohol and thioacetic acid.[10][11]
-
Oxidation Product: The corresponding disulfide, bis(2-cyanobenzyl) disulfide, can form from oxidative coupling of any thiol intermediate.
Q3: How can I ensure the stability of this compound in my sample vials and during the HPLC run?
Thioester stability is a critical concern for accurate quantification.[11][12]
-
pH Control: The thioester bond is most stable under slightly acidic conditions (pH 4-6.8).[10] Avoid alkaline conditions in your sample preparation and mobile phase. Using a buffered mobile phase is highly recommended.[5]
-
Temperature: Store prepared samples in the autosampler at a low temperature (e.g., 4°C) to minimize degradation over time.[10]
-
Solvent: While not extensively documented for this specific molecule, reconstituting samples in an organic solvent like methanol or acetonitrile can sometimes improve stability compared to purely aqueous solutions.[10] Analyze samples as quickly as possible after preparation.
Section 2: Detailed Troubleshooting Guides
This section uses a direct Q&A format to tackle specific chromatographic problems you may encounter.
Peak Shape Problems
Q: My peak for this compound is tailing. What are the common causes and solutions?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue that compromises integration accuracy and resolution. It typically points to undesirable secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
-
Cause 1: Secondary Silanol Interactions: The most common cause is the interaction of basic functional groups on the analyte with acidic silanol groups (Si-OH) on the silica surface of the C18 column.[2]
-
Cause 2: Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.
-
Cause 3: Insufficient Buffer Capacity: If you are using a buffer, its concentration may be too low to effectively control the on-column pH, leading to inconsistent ionization and tailing.
-
Solution: Ensure your buffer concentration is adequate, typically in the 10-25 mM range.[13] This provides enough capacity to maintain a stable pH environment.
-
Q: I am observing peak fronting for my main compound. Why is this happening?
A: Peak fronting, which looks like a shark fin, is less common than tailing but just as problematic. It usually indicates an overload of some kind.[15]
-
Cause 1: Sample Overload (Mass): You are injecting too much analyte mass onto the column, saturating the stationary phase at the injection point.[15][16][17] Excess molecules travel down the column faster without retention, eluting at the front of the peak.
-
Solution: The simplest fix is to dilute your sample. Try a 10-fold dilution and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.[15]
-
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% ACN when the gradient starts at 5% ACN), the sample will not bind properly to the head of the column.[8][9][16] This causes the analyte band to spread and elute prematurely.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample, and keep the injection volume as small as possible.[8]
-
Retention Time & Resolution Issues
Q: My retention times are drifting between injections. What should I investigate?
A: Drifting retention times are a critical issue for peak identification and quantification. This problem points to a lack of stability in the HPLC system or method.
-
Cause 1: Insufficient Column Equilibration: This is the most frequent cause, especially in gradient chromatography. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will be inconsistent (usually decreasing).[7]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after the gradient ends. For a 150 x 4.6 mm column (volume ~1.5 mL) at 1 mL/min, this means a minimum of 15 minutes of equilibration.
-
-
Cause 2: Mobile Phase Changes: The organic/aqueous composition of the mobile phase can change over time due to evaporation of the more volatile component (usually the organic solvent).
-
Cause 3: Temperature Fluctuations: Column temperature directly affects retention. If your lab's ambient temperature changes significantly, or if you are not using a column oven, retention times will drift.[7]
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, such as 30 °C. This decouples the method's performance from ambient conditions.
-
Q: I'm not getting good resolution between this compound and a closely eluting impurity. How can I improve the separation?
A: Improving resolution requires methodical optimization of the chromatographic parameters that influence selectivity.
Workflow for Improving Resolution
Caption: Stepwise workflow for method optimization.
-
Step 1: Optimize the Gradient Slope: This is the most powerful tool for improving resolution in a gradient method.[1][18] A shallower gradient provides more time for the peaks to separate.
-
Action: First, run a fast "scouting" gradient (e.g., 5-95% ACN in 10 min) to find the approximate %ACN where your peaks elute. Then, run a much shallower gradient around that elution window. For example, if peaks elute around 60% ACN, try a new gradient of 50-70% ACN over 20 minutes.[6]
-
-
Step 2: Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If ACN doesn't provide resolution, switching to methanol (or a ternary mixture) can change the elution order and separate the peaks.
-
Action: Replace acetonitrile with methanol in your mobile phase B and re-run the optimized gradient.
-
-
Step 3: Adjust the pH: If one of the co-eluting compounds is ionizable (e.g., a carboxylic acid or amine impurity), changing the mobile phase pH can drastically alter its retention time without significantly affecting the neutral this compound.[19]
-
Action: If you are at pH 3, try increasing it to pH 5 or 6 (staying within the stable range for the thioester). This requires using a different buffer system (e.g., acetate instead of formate).[4]
-
-
Step 4: Try a Different Stationary Phase: If all else fails, the interaction mechanism may need to be changed.
-
Action: Switch from a standard C18 to a Phenyl-Hexyl or a Polar-Embedded column. A phenyl column can provide alternative pi-pi interactions with the aromatic rings of your analyte and impurities, leading to different selectivity.[2]
-
Baseline & Extraneous Peak Issues
Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source?
A: Ghost peaks are frustrating because they are not from your sample. They are typically contaminants introduced somewhere in the system or are late-eluting peaks from a previous run.[20][21]
-
Source 1: Contaminated Mobile Phase: Impurities in your water or organic solvent can concentrate on the column during equilibration and then elute as a peak during the gradient.[8][17][22]
-
Solution: Always use high-purity, HPLC-grade solvents and water.[8] Filter all aqueous buffers before use. Prepare fresh mobile phase daily.
-
-
Source 2: Sample Carryover: Residual sample from a previous, more concentrated injection can be left in the injector needle, loop, or valve.[21]
-
Solution: Program a robust needle wash with a strong solvent (e.g., 50:50 isopropanol/acetonitrile) in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.
-
-
Source 3: Late Elution: A peak from a previous injection may be so strongly retained that it doesn't elute until the gradient of the current run.[14]
-
Solution: Add a high-organic flush step (e.g., hold at 95% ACN for 5-10 minutes) at the end of every gradient run to wash off any strongly retained compounds.[14] Then, ensure you have a sufficient re-equilibration period.
-
Section 3: Protocols & Methodologies
Protocol 1: Recommended HPLC Method for Analysis of this compound Reaction Mixtures
This protocol provides a detailed, step-by-step methodology based on the starting parameters discussed in the FAQs.
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1%). Filter through a 0.22 µm filter.
-
Mobile Phase B: 100% HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC System Setup and Execution:
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
System Purge: Purge both pump lines with their respective mobile phases for 5 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved (minimum 20 minutes).
-
Injection: Inject 5 µL of the prepared sample.
-
Gradient Program:
Time (min) %A %B Flow (mL/min) 0.0 95 5 1.0 20.0 5 95 1.0 25.0 5 95 1.0 25.1 95 5 1.0 | 35.0 | 95 | 5 | 1.0 |
-
Data Acquisition: Monitor at 254 nm and 220 nm for 35 minutes.
-
-
System Suitability:
-
Before running samples, inject a standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time of this compound should be < 2.0%.
-
Protocol 2: Column Cleaning and Regeneration
This protocol should be used when you observe high backpressure or persistent peak shape issues that are not resolved by a simple flush.[7][23]
-
Disconnect the column from the detector to avoid contamination.
-
Initial Flush: Flush the column in the forward direction with 20 column volumes of non-buffered mobile phase (e.g., Water/ACN 50:50) to remove salts.[14]
-
Organic Flush: Flush with 20-30 column volumes of 100% Acetonitrile.
-
Stronger Solvent (if needed for non-polar contaminants): Flush with 20 column volumes of Isopropanol (IPA).
-
Return to Operating Conditions: Flush with 10 column volumes of 100% Acetonitrile, then slowly re-introduce your starting mobile phase.
-
Equilibrate: Equilibrate for at least 30-60 minutes before use.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. Use Precautions for HPLC Reversed Phase Columns - Hawach [hawachhplccolumn.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. hplc.eu [hplc.eu]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. m.youtube.com [m.youtube.com]
- 16. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 17. mastelf.com [mastelf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. uhplcs.com [uhplcs.com]
- 21. youtube.com [youtube.com]
- 22. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Managing Premature Hydrolysis of S-2-Cyanobenzyl Ethanethioate: A Guide for Researchers
<Technical Support Center: S-2-Cyanobenzyl Ethanethioate >
Welcome to the technical support portal for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile thioester in their work. A common challenge encountered is its susceptibility to premature hydrolysis, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the primary causes of this compound degradation?
A1: The thioester bond in this compound is susceptible to nucleophilic attack, primarily by water (hydrolysis). This degradation is significantly accelerated by several factors:
-
Basic Conditions (High pH): Alkaline environments (pH > 7.0) contain a higher concentration of hydroxide ions (OH-), which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the thioester, leading to rapid hydrolysis.[1][2][3]
-
Strongly Acidic Conditions (Low pH): While more stable than in alkaline conditions, strongly acidic environments (pH < 4.0) can also catalyze hydrolysis.[2][3]
-
Presence of Nucleophiles: Besides water, other nucleophiles such as primary and secondary amines, or even certain buffer components, can react with the thioester.[4][5]
-
Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.
Q2: What is the optimal pH range for working with and storing this compound?
A2: For maximum stability in aqueous or semi-aqueous solutions, a slightly acidic pH range of 4.0 to 6.8 is recommended.[2] Within this window, the rates of both acid- and base-catalyzed hydrolysis are minimized.[3] Thioesters are known to be kinetically stable at neutral pH, with some studies reporting half-lives of over 100 days at pH 7.[3][6] However, even slight deviations towards alkalinity can dramatically increase the degradation rate.[1]
Q3: How should I store this compound to ensure long-term stability?
A3: Proper storage is critical. For long-term stability, the compound should be stored as a dry, solid material at -20°C or -80°C .[2] It is crucial to minimize exposure to atmospheric moisture. When weighing or handling the solid, it is best to work quickly in a dry environment (e.g., under an inert atmosphere like argon or nitrogen) and to allow the container to warm to room temperature before opening to prevent condensation.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While aprotic solvents (e.g., acetonitrile, THF, DCM) are generally preferred, protic solvents like methanol can be used if necessary, but with caution. Methanol can participate in transesterification, although this is typically slower than hydrolysis. If using a buffered solution, reconstituting samples in a methanol/buffer mixture can sometimes improve stability compared to purely aqueous solutions.[2] Always use anhydrous (dry) solvents whenever possible.
Troubleshooting Guide: Diagnosing and Solving Premature Hydrolysis
This section provides a scenario-based approach to identify and resolve common experimental problems.
Problem: My analytical results (e.g., HPLC, LC-MS, NMR) show a significant peak corresponding to the hydrolyzed byproducts (2-cyanobenzylthiol and acetic acid) even in my starting material or shortly after beginning my experiment.
Workflow for Troubleshooting Hydrolysis
Below is a systematic workflow to diagnose the source of contamination or degradation.
Caption: Troubleshooting flowchart for premature hydrolysis.
In-Depth Causality and Solutions
-
Potential Cause 1: Suboptimal pH.
-
Explanation: The thioester linkage is most susceptible to base-catalyzed hydrolysis.[3] Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the thiol. Even seemingly neutral water can be a source of hydroxide ions, and the rate of hydrolysis increases significantly with rising pH.[1]
-
Solution: Meticulously check and adjust the pH of all buffers and aqueous solutions to be within the optimal 4.0-6.8 range.[2] Use a recently calibrated pH meter. When preparing buffers, ensure the final pH is correct after all components have been added.
-
-
Potential Cause 2: Presence of Moisture.
-
Explanation: Water is the reactant in hydrolysis. Using non-anhydrous solvents or allowing atmospheric moisture into the reaction vessel provides the necessary reagent for degradation.
-
Solution: Use solvents from a freshly opened bottle or those dried over molecular sieves. For reactions sensitive to water, employ standard air-free techniques, such as running the reaction under an inert atmosphere (Argon or Nitrogen) and using oven-dried glassware.
-
-
Potential Cause 3: Incompatible Reagents.
-
Explanation: Some common laboratory reagents can act as nucleophiles and degrade the thioester. For example, the reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to accelerate thioester hydrolysis, especially around neutral pH.[7][8] Buffers with primary or secondary amine groups (e.g., Tris) can also participate in aminolysis.
-
Solution: Scrutinize all components in your reaction mixture. If TCEP is used, consider its potential to accelerate hydrolysis and minimize reaction time.[8] Substitute amine-based buffers with non-nucleophilic alternatives like HEPES, MES, or phosphate buffers.
-
Key Experimental Protocols
Adherence to validated protocols is essential for experimental success.
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a dry, inert atmosphere if possible.
-
Add anhydrous, inhibitor-free solvent (e.g., Acetonitrile, THF, or DMF) to the solid to achieve the target concentration.
-
Vortex briefly until fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Purge the headspace of the vial with argon or nitrogen before sealing.
Protocol 2: Monitoring Stability by HPLC
This protocol allows you to verify the integrity of your compound over time.
-
System: A standard reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient appropriate for your compound's polarity, for example, 5% B to 95% B over 15 minutes.
-
Detection: UV detector set to an appropriate wavelength for the cyanobenzyl chromophore (e.g., ~254 nm).
-
Procedure: Inject a small aliquot of your stock solution or reaction mixture. The appearance or growth of earlier-eluting peaks corresponding to the more polar hydrolysis products is indicative of degradation. Analytical techniques like NMR spectroscopy can also be used to monitor the reaction progress and check for hydrolysis.[3][9]
Mechanistic Insight: The Hydrolysis Pathway
Understanding the mechanism of hydrolysis is key to preventing it. The primary pathway in non-neutral conditions is a nucleophilic acyl substitution.
Caption: Base-catalyzed hydrolysis of a thioester.
In this mechanism, a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the thioester. This forms a transient tetrahedral intermediate. The intermediate then collapses, breaking the carbon-sulfur bond and releasing a thiolate anion and a carboxylic acid. This process is thermodynamically favorable.[10]
Data Summary Tables
For quick reference, the following tables summarize key stability parameters.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale & Notes | Source(s) |
|---|---|---|---|
| pH Range | 4.0 - 6.8 | Minimizes both acid- and base-catalyzed hydrolysis. | [2][3] |
| Storage (Solid) | -80°C or -20°C, dry | Essential for long-term stability. Prevent moisture ingress. | [2] |
| Storage (Solution) | -80°C, in anhydrous aprotic solvent, aliquoted | Minimizes freeze-thaw cycles and degradation in solution. | [2] |
| Reaction Temp. | As low as feasible | Reduces the kinetic rate of hydrolysis. | [3] |
| Atmosphere | Inert (Argon, Nitrogen) | Excludes atmospheric moisture. | - |
Table 2: Solvent and Reagent Compatibility
| Class | Recommended | Use with Caution | Avoid |
|---|---|---|---|
| Solvents | Acetonitrile, THF, Dioxane, DMF, DMSO (all anhydrous) | Methanol, Ethanol (anhydrous) | Aqueous solutions with pH > 7.0 |
| Buffers | MES, HEPES, Phosphate (pH 4.0-6.8) | Acetate | Tris, Glycine, other primary/secondary amine buffers |
| Additives | - | TCEP | Strong bases (e.g., NaOH, Et3N), Strong acids |
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Thioester Chemistry: S-2-Cyanobenzyl Ethanethioate vs. Aryl Thioesters in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the design of sophisticated drug delivery systems, the strategic selection of linkers is paramount. Thioesters have emerged as a versatile class of functional groups, prized for their balance of stability and tunable reactivity. Among them, aryl thioesters have long been a mainstay, while newer moieties like S-2-Cyanobenzyl ethanethioate are gaining attention as "traceless" linkers. This guide provides a detailed, objective comparison of the performance of this compound against a spectrum of aryl thioesters, supported by available experimental data and mechanistic insights to inform your research and development endeavors.
Introduction: The Role of Thioesters in Advancing Biological Research
Thioesters are key intermediates in a multitude of biological and synthetic transformations.[1] Their inherent reactivity, greater than that of their ester counterparts yet often stable in aqueous media, makes them ideal candidates for controlled conjugation and cleavage reactions.[1] In the realms of protein synthesis, antibody-drug conjugates (ADCs), and prodrug strategies, the thioester linkage serves as a critical connection that can be selectively broken to release a payload or ligate peptide fragments.[2][3]
Aryl Thioesters: The Established Workhorse
Aryl thioesters, characterized by an aromatic ring attached to the sulfur atom, are widely employed in applications such as Native Chemical Ligation (NCL).[4] Their reactivity is a key advantage and is significantly influenced by the electronic properties of the aryl group.
Chemical Properties and Reactivity
The reactivity of aryl thioesters in nucleophilic acyl substitution reactions is governed by the stability of the departing thiophenolate anion. Electron-withdrawing groups on the aryl ring, such as a nitro group (e.g., in p-nitrophenyl thioesters), increase the electrophilicity of the carbonyl carbon and stabilize the resulting thiophenolate, leading to faster reaction rates.[5][6] Conversely, electron-donating groups decrease reactivity. This tunability allows for the rational design of thioesters with a desired reactivity profile.
Performance in Native Chemical Ligation
In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine to form a native peptide bond.[4] Aryl thioesters are often preferred over alkyl thioesters in NCL because the corresponding aryl thiols are better leaving groups, thus accelerating the initial transthioesterification step.[7] However, this increased reactivity can also lead to higher rates of hydrolysis, a competing and often undesirable side reaction.[8][9]
This compound: A "Traceless" Linker
This compound belongs to a class of "traceless" or "self-immolative" linkers.[2][10][11] These linkers are designed to release a cargo molecule without leaving any part of the linker attached, a highly desirable feature in drug delivery to ensure the released drug is in its native, active form.[12]
Mechanism of "Traceless" Cleavage
The unique feature of the 2-cyanobenzyl group is its ability to undergo a cyclization-elimination cascade. Upon a triggering event, which can be a nucleophilic attack on the thioester, the molecule is designed to undergo an intramolecular cyclization, leading to the formation of a stable lactam and the release of the unmodified cargo. The presence of the cyano group at the ortho position is crucial for this self-immolative cleavage.[2]
Caption: Self-immolative cleavage of this compound.
Head-to-Head Comparison: Reactivity and Stability
| Feature | Aryl Thioesters | This compound |
| Activation | Electron-withdrawing groups on the aryl ring increase reactivity. | The cyanobenzyl group's reactivity is primarily dictated by its self-immolative mechanism. |
| Cleavage Product | Leaves a thiol-modified cargo. | Releases the unmodified cargo ("traceless"). |
| Tunability | Reactivity can be finely tuned by varying the substituents on the aryl ring. | Tunability is less straightforward and is inherent to the cyanobenzyl scaffold. |
| Hydrolytic Stability | Generally lower for more reactive (electron-poor) aryl thioesters.[8] | Expected to have good stability until the self-immolative cascade is triggered. |
Table 1: Qualitative Comparison of Aryl Thioesters and this compound
Kinetic Data Insights
Kinetic studies on the aminolysis and hydrolysis of various aryl thioesters provide a framework for understanding their reactivity. For instance, the rate of alkaline hydrolysis of p-nitrophenyl thioacetate is significantly faster than that of phenyl thioacetate, highlighting the impact of the electron-withdrawing nitro group.[6]
While specific kinetic data for the nucleophilic cleavage of this compound is scarce, the efficiency of its "traceless" release is the key performance metric. The rate of the intramolecular cyclization step following the initial nucleophilic attack will determine the overall release rate.
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, the following experimental workflow can be employed.
General Workflow for Comparative Kinetic Analysis
Caption: General workflow for comparing thioester cleavage kinetics.
Detailed Protocol: Monitoring Thioester Cleavage by HPLC
This protocol outlines a method to quantify the rate of thioester cleavage by a nucleophile (e.g., an amine like butylamine) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl thioester (e.g., p-nitrophenyl thioacetate)
-
This compound
-
Nucleophile (e.g., Butylamine)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 1% Trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Preparation:
-
Prepare 10 mM stock solutions of each thioester and the nucleophile in a suitable organic solvent (e.g., acetonitrile).
-
Equilibrate the HPLC column with an appropriate starting gradient of Mobile Phase A and B.
-
-
Reaction:
-
In a temperature-controlled vial, add the reaction buffer.
-
Add the thioester stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the nucleophile stock solution to a final concentration of 10 mM (for pseudo-first-order kinetics).
-
Start a timer immediately upon addition of the nucleophile.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 450 µL of the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable gradient to separate the starting thioester from the product(s). For example, a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Monitor the absorbance at a wavelength where the thioester and/or product can be detected (e.g., 254 nm or a specific wavelength for a chromophoric product).
-
-
Data Analysis:
-
Integrate the peak area of the remaining thioester at each time point.
-
Plot the natural logarithm of the thioester concentration (or peak area) versus time.
-
The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Discussion and Future Perspectives
The choice between an aryl thioester and this compound is highly dependent on the specific application.
-
For applications requiring tunable reactivity and where a residual thiol on the product is acceptable or even desired (e.g., subsequent conjugation steps), aryl thioesters offer a well-established and versatile platform. The vast literature on their synthesis and reactivity provides a solid foundation for rational design.
-
For drug delivery applications where the release of an unmodified, native drug is critical, the "traceless" nature of this compound is a significant advantage. This can be crucial for preserving the pharmacological activity and reducing the potential for immunogenicity of the released therapeutic.[12]
Further head-to-head experimental studies are needed to provide a more quantitative comparison of the cleavage kinetics and stability of this compound relative to a broad range of aryl thioesters. Such data will be invaluable for researchers in making informed decisions for the design of next-generation bioconjugates and drug delivery systems. Computational studies could also provide deeper mechanistic insights into the reactivity of these compounds and guide the design of novel linkers with optimized properties.[13]
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissection of Nucleophilic and General Base Roles for the Reaction of Phosphate with p-Nitrophenyl Thiolacetate, p-Nitrophenyl Thiolformate, and Phenyl Thiolacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Catalysis of Native Chemical Ligation and Expressed Protein Ligation by Alkylselenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 12. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
- 13. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Protein Structure After S-2-Cyanobenzyl Ethanethioate Ligation
The advent of chemical protein synthesis has revolutionized our ability to probe biological systems, enabling the creation of proteins with site-specific modifications, unnatural amino acids, and isotopic labels that are inaccessible through traditional recombinant methods. Native Chemical Ligation (NCL) stands as the cornerstone of this field, allowing for the chemoselective joining of unprotected peptide fragments.[1][2][3] The choice of a C-terminal peptide thioester is critical for the success of NCL, and the use of S-2-Cyanobenzyl ethanethioate represents a clever strategy to generate these key intermediates. However, the synthesis of a full-length polypeptide is only half the battle. The ultimate goal is a correctly folded, functional protein, identical to its native counterpart. This guide provides a comprehensive framework for the rigorous validation of protein structure after ligation, ensuring that the synthetic product is not merely a polypeptide of the correct mass, but a structurally and functionally sound protein.
The Validation Gauntlet: A Multi-Modal Approach to Structural Verification
A newly synthesized protein must pass a series of analytical tests, a "validation gauntlet," to confirm its identity and structural integrity. This multi-tiered approach provides orthogonal data, building a comprehensive and trustworthy picture of the synthetic protein's quality. Each step provides a deeper level of structural insight, from the primary sequence to the fully folded tertiary structure.
Workflow for Post-Ligation Protein Validation
The following diagram illustrates the logical flow of experiments, moving from initial confirmation of the ligation reaction to detailed structural and functional characterization.
References
A Senior Application Scientist's Guide to Complex Protein Synthesis: Evaluating S-2-Cyanobenzyl Ethanethioate and its Alternatives
Abstract
The total chemical synthesis of complex proteins offers unparalleled control over molecular structure, enabling the incorporation of non-canonical amino acids, isotopic labels, and specific post-translational modifications that are often inaccessible through biological expression systems.[1] Native Chemical Ligation (NCL) stands as the cornerstone of these synthetic endeavors, reliant on the chemoselective reaction between a peptide C-terminal thioester and an N-terminal cysteine residue.[2][3] Consequently, the efficacy and accessibility of the entire protein synthesis workflow hinge on the crucial first step: the generation of the peptide thioester. This guide provides an in-depth comparison of the methodologies for peptide thioester synthesis, with a specific focus on the utility and performance of S-2-Cyanobenzyl ethanethioate and the broader cyanobenzothiazole-based ligation chemistry. We will dissect the mechanistic underpinnings, compare quantitative performance data, and provide actionable experimental protocols to guide researchers in selecting the optimal strategy for their target protein.
The Challenge of Size: Beyond Solid-Phase Peptide Synthesis
For decades, Solid-Phase Peptide Synthesis (SPPS) has been the workhorse for producing peptides. However, its stepwise nature leads to an accumulation of impurities and a significant drop in yield as the polypeptide chain elongates, generally limiting its practical application to peptides of around 40-50 amino acids.[4] To construct larger, functional proteins, a convergent strategy is required, wherein smaller, purified peptide fragments are stitched together. This is the arena where Native Chemical Ligation (NCL) has revolutionized protein science.[4][5]
Native Chemical Ligation (NCL): The Engine of Protein Synthesis
NCL is a remarkably robust and chemoselective reaction that joins two unprotected peptide fragments in an aqueous solution at neutral pH.[6] The reaction's brilliance lies in its two-step mechanism:
-
Transthioesterification: The thiol side chain of an N-terminal cysteine on one peptide attacks the C-terminal thioester of a second peptide. This is a reversible step that forms a new thioester-linked intermediate.[3]
-
S-to-N Acyl Shift: This thioester intermediate undergoes a rapid, irreversible intramolecular rearrangement where the cysteine's alpha-amino group attacks the thioester carbonyl. The result is the formation of a stable, native peptide bond at the ligation site.[3]
The absolute requirement for a C-terminal thioester on one fragment and an N-terminal cysteine on the other is the foundation of NCL's specificity and power.
Caption: The two-step mechanism of Native Chemical Ligation (NCL).
A Comparative Analysis of Peptide Thioester Generation
The choice of how to synthesize the peptide thioester is a critical decision that impacts the overall strategy, particularly concerning the use of Boc or Fmoc solid-phase synthesis chemistries.
The Traditional Approach: Boc-SPPS
Historically, peptide thioesters were generated using Boc-SPPS.[3] This method involves assembling the peptide on a special thioester linker resin. The primary advantage is its robustness. However, the final cleavage step requires hazardous hydrofluoric acid (HF), a significant drawback that limits its accessibility and compatibility with sensitive modifications.
Innovations for Milder Fmoc-SPPS Chemistry
The widespread adoption of the milder Fmoc-SPPS, which uses piperidine for deprotection, necessitated new ways to create the thioester, as the thioester bond itself is unstable to these basic conditions.[7]
One elegant solution is the use of thioester "surrogates." For instance, the peptide can be synthesized with a C-terminal N-acyl-benzimidazolinone (Nbz) or related moiety.[2][7] This group is stable to Fmoc deprotection conditions. During the ligation reaction, in the presence of a thiol catalyst like 4-mercaptophenylacetic acid (MPAA), the Nbz group is converted in situ to the highly reactive arylthioester required for NCL.[3][7] This approach seamlessly integrates thioester generation into the ligation step.
Another powerful Fmoc-compatible strategy involves synthesizing the peptide as a C-terminal acyl hydrazide. The hydrazide can be converted to a reactive acyl azide via oxidation (e.g., with sodium nitrite), which then reacts with a thiol to generate the thioester in situ just before ligation.[4] This method has proven effective for multi-fragment ligations to assemble large proteins.[4]
The Bio-orthogonal Approach: Cyanobenzothiazole (CBT) Ligation
The use of this compound falls under the umbrella of cyanobenzothiazole (CBT) chemistry, a bio-orthogonal reaction that offers unique advantages. This method deviates from classical NCL. The core reaction is a condensation between a 2-cyanobenzothiazole (CBT) moiety and a 1,2-aminothiol, which is natively present in an N-terminal cysteine residue.
The workflow typically involves modifying a peptide with a CBT group. When this CBT-peptide is mixed with a second peptide containing an N-terminal cysteine, a rapid and selective condensation reaction occurs to form a stable thiazoline or thiazole ring, effectively ligating the two fragments. While not forming a native peptide bond directly at the ligation junction, this chemistry is exceptionally fast and specific, making it highly suitable for applications like protein labeling on live cells.[8] this compound serves as a reagent to install the cyanobenzyl-thioester functionality onto a peptide, which can then participate in these types of ligation reactions.
Performance Showdown: A Quantitative Comparison
Choosing a method requires a clear-eyed assessment of its strengths and weaknesses. The following table summarizes key performance indicators for each strategy.
| Feature | Boc-SPPS Thioester | Fmoc-SPPS (Nbz Surrogate) | Fmoc-SPPS (Acyl Hydrazide) | Cyanobenzothiazole (CBT) Ligation |
| Chemistry | Boc/Bzl | Fmoc/tBu | Fmoc/tBu | Fmoc/tBu |
| Cleavage/Activation | Harsh (Anhydrous HF) | Mild (TFA), in situ activation | Mild (TFA), in situ activation | Mild (TFA) |
| Ligation Bond Type | Native Peptide | Native Peptide | Native Peptide | Non-native (Thiazoline/Thiazole) |
| Typical Yields | Good to Excellent | Good to Excellent | Good | Excellent |
| Reaction Kinetics | Moderate to Fast | Fast | Moderate to Fast | Very Fast |
| Key Advantage | Robust, well-established | Fmoc compatible, one-pot ligation | Fmoc compatible, iterative ligations | Extremely fast, bio-orthogonal |
| Key Disadvantage | Requires HF, incompatible with many PTMs | Requires specific linker/reagents | Requires oxidation step | Non-native bond at ligation site |
| Ideal Application | Synthesis of robust proteins without sensitive modifications | General protein synthesis, incorporation of PTMs | Multi-fragment assembly of large proteins | Rapid protein labeling, cell-surface modification |
Experimental Protocols & Workflows
A sound theoretical understanding must be paired with robust, reproducible protocols.
Protocol: Cyanobenzothiazole (CBT) Mediated Ligation
This protocol outlines a general procedure for ligating a CBT-activated peptide with a cysteine-containing peptide.
-
Peptide Synthesis:
-
Synthesize the N-terminal fragment with a C-terminal functional group suitable for modification (e.g., a lysine for amine coupling).
-
Synthesize the C-terminal fragment with an N-terminal cysteine using standard Fmoc-SPPS.
-
Cleave peptides from the resin and purify by RP-HPLC. Lyophilize to obtain a white powder.
-
-
Activation of Peptide-1 with CBT:
-
Dissolve the purified Peptide-1 in a suitable buffer (e.g., DMF or DMSO).
-
Add an excess of a CBT-NHS ester (like one derived from this compound chemistry).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the CBT-activated Peptide-1 by RP-HPLC and lyophilize.
-
-
Ligation Reaction:
-
Dissolve the CBT-activated Peptide-1 and the Cys-Peptide-2 in an equimolar ratio in an aqueous ligation buffer (e.g., phosphate buffer, pH 7.4).
-
The reaction is typically rapid, often reaching completion in under 30 minutes at room temperature.
-
Monitor the formation of the ligated product by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final ligated protein product by RP-HPLC.
-
Characterize the final product by high-resolution mass spectrometry.
-
Caption: General workflow for protein synthesis via CBT ligation.
Expert Analysis and Recommendations
As a Senior Application Scientist, my primary goal is to align methodology with experimental objectives. The choice of a thioester strategy is not about finding a single "best" method, but the right method for the task at hand.
-
For Ultimate Control and Native Structure: When the goal is the total chemical synthesis of a protein with a completely native backbone, Fmoc-SPPS strategies using thioester surrogates (Nbz) or acyl hydrazides are the modern methods of choice. They combine the mild conditions of Fmoc chemistry with the power of NCL to generate native peptide bonds. The acyl hydrazide method is particularly well-suited for complex, multi-fragment strategies.
-
For Robustness on a Budget: If your sequence is tolerant to HF and you have the necessary equipment, the traditional Boc-SPPS method remains a viable and cost-effective option for generating thioesters.
-
For Speed and Bio-orthogonality: Cyanobenzothiazole (CBT) ligation , which uses reagents like this compound for activation, excels in applications where speed and specificity are paramount and a non-native linkage is acceptable. Its bio-orthogonality makes it a premier choice for site-specific labeling of proteins in complex biological mixtures or on the surface of living cells, a task impossible for traditional NCL.
The development of diverse thioester generation and ligation chemistries has profoundly expanded the scope of protein science. By understanding the distinct advantages and mechanistic principles of each approach, from the established Boc-SPPS methods to the rapid and bio-orthogonal cyanobenzothiazole condensation, researchers can unlock the full potential of chemical protein synthesis to address fundamental questions in biology and drive innovation in drug development.
References
- 1. Chemical Synthesis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Performance of S-2-Cyanobenzyl Ethanethioate in Aqueous vs. Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Versatile Thiol-Protecting Group
S-2-Cyanobenzyl ethanethioate is an organosulfur compound notable for its unique structural combination of a thioester and a cyano-substituted benzyl group.[1] This arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly those incorporating sulfur and nitrogen functionalities.[1] In the realm of medicinal chemistry and drug development, its potential biological activity is also of significant interest.[1]
The utility of the 2-cyanobenzyl (CNB) group extends to its role as a protecting group for thiols, a critical functional group in many biomolecules, including peptides and proteins. The choice of solvent is paramount in synthetic chemistry, profoundly influencing reaction kinetics, yields, and even the reaction pathway itself. This guide will dissect the performance of this compound, focusing on the cleavage of the C-S bond, in two fundamentally different environments: aqueous solutions and organic solvents.
The Core Mechanism: Intramolecular Cyclization and Cleavage
The key to the functionality of the 2-cyanobenzyl group lies in its ability to be cleaved under specific conditions, liberating the protected thiol. This deprotection is not a simple hydrolysis but rather a sophisticated intramolecular cyclization. The ortho-cyano group acts as an internal nucleophile, attacking the benzylic carbon to which the sulfur is attached. This process results in the formation of a stable cyclic intermediate and the release of the free thiol. The efficiency of this intramolecular reaction is highly dependent on the surrounding solvent environment.
Performance in Organic Solvents
In traditional organic synthesis, non-aqueous, aprotic polar solvents are often the medium of choice. Solvents like dimethylformamide (DMF), acetonitrile (ACN), and chloroform (CHCl3) are frequently employed.
Key Characteristics in Organic Solvents:
-
Enhanced Solubility: this compound and related protected compounds generally exhibit excellent solubility in a range of organic solvents, facilitating homogenous reaction conditions.
-
Controlled Reactivity: In the absence of nucleophilic species like water, the thioester linkage is generally stable. Cleavage is typically initiated by a specific trigger, such as the addition of a base or a reducing agent, which facilitates the intramolecular cyclization.
-
Avoidance of Hydrolysis: A significant advantage of using organic solvents is the prevention of unwanted hydrolysis of the thioester bond, which can occur in aqueous environments.[1]
-
Compatibility with Anhydrous Reactions: Many synthetic steps require strictly anhydrous conditions to prevent side reactions with water-sensitive reagents. Organic solvents are essential in these contexts.
Polar aprotic solvents like DMF can enhance the solubility of ionic intermediates that may form during the cleavage process.[1] However, care must be taken as such solvents can sometimes promote competing elimination pathways.[1]
Comparative Performance of Thiol Protecting Groups in Organic Synthesis
The 2-cyanobenzyl group is one of many protecting groups available for thiols. Its performance in organic solvents can be compared to other common choices:
| Protecting Group | Cleavage Conditions in Organic Solvents | Key Advantages | Key Disadvantages |
| 2-Cyanobenzyl (CNB) | Base- or reductant-triggered intramolecular cyclization | Orthogonal to many other protecting groups; mild cleavage | Potential for side reactions depending on substrate |
| Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) | Widely used, reliable | Not compatible with catalysts poisons (like many sulfur compounds) or reducible groups |
| Trityl (Trt) | Mild acid (e.g., TFA in DCM) | Easily cleaved, bulky | Acid-labile, may not be suitable for all substrates |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride sources (e.g., TBAF in THF) | Stable to many conditions, widely used for alcohols | Si-S bond is weaker than Si-O, can be less stable |
Performance in Aqueous Solvents
The ability to perform reactions in aqueous media is a cornerstone of "green chemistry" and is essential for applications in chemical biology and bioconjugation, where reactions are often carried out on proteins or other biomolecules in physiological buffers.
Key Characteristics in Aqueous Solvents:
-
Biocompatibility: The primary advantage of aqueous systems is their compatibility with biological molecules and systems.
-
Potential for Hydrolysis: A key challenge is the potential for hydrolysis of the thioester bond of this compound in water, which would lead to undesired byproducts.[1] The rate of hydrolysis is dependent on pH and temperature.
-
Solubility Challenges: The organic nature of this compound can lead to limited solubility in purely aqueous solutions. Co-solvents like DMSO or methanol are often required to achieve sufficient concentrations.
-
pH-Dependent Cleavage: The intramolecular cyclization and cleavage of the 2-cyanobenzyl group can be influenced by pH. Basic conditions can deprotonate the thiol, increasing its nucleophilicity and potentially accelerating cleavage, but also increasing the rate of hydrolysis.
The presence of the cyano group makes the compound susceptible to nucleophilic attack, which can be prevalent in aqueous conditions with various nucleophiles present.[1]
Experimental Protocol: Cleavage of a 2-Cyanobenzyl Protected Thiol in a Prototypical Organic Solvent
This protocol describes a general procedure for the cleavage of a 2-cyanobenzyl protected thiol using a base in an organic solvent.
Objective: To deprotect a 2-cyanobenzyl protected thiol and isolate the free thiol.
Materials:
-
S-(2-cyanobenzyl)-protected substrate (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 equivalents)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the S-(2-cyanobenzyl)-protected substrate in anhydrous DMF.
-
Add DBU to the solution at room temperature and stir the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired free thiol.
Causality Behind Experimental Choices:
-
DMF: A polar aprotic solvent is chosen to dissolve the substrate and the base, facilitating a homogenous reaction.
-
DBU: A strong, non-nucleophilic base is used to promote the intramolecular cyclization without directly attacking the substrate.
-
Aqueous Workup: The washing steps are crucial to remove the DMF and the base, isolating the organic product.
Visualizing the Workflow: Synthesis and Cleavage
Synthesis of this compound
A common synthetic route involves the reaction of 2-cyanobenzyl bromide with a thioacetate salt.[1]
Caption: Synthesis of this compound.
Cleavage Mechanism
The deprotection proceeds via an intramolecular cyclization.
Caption: Deprotection of a 2-Cyanobenzyl Protected Thiol.
Head-to-Head Comparison: Aqueous vs. Organic Solvents
| Feature | Aqueous Solvents | Organic Solvents |
| Reaction Environment | Protic, potential for H-bonding | Aprotic or protic, wide range of polarities |
| Solubility | Often limited, may require co-solvents | Generally high for protected substrates |
| Stability of Thioester | Susceptible to hydrolysis, pH-dependent[1] | Generally stable in the absence of nucleophiles |
| Cleavage Trigger | Can be pH-dependent, may occur spontaneously | Requires a specific chemical trigger (e.g., base) |
| Key Advantage | Biocompatibility, "green" chemistry | High yields, controlled reactivity, avoids hydrolysis |
| Key Disadvantage | Unwanted hydrolysis, solubility issues | Use of volatile/toxic solvents, requires anhydrous conditions |
| Ideal Applications | Bioconjugation, in-situ deprotection in biological systems | Multi-step organic synthesis, protection of sensitive molecules |
Alternatives to the 2-Cyanobenzyl Group
While the 2-cyanobenzyl group offers unique advantages, several other thiol protecting groups are available, each with its own set of cleavage conditions and compatibilities.[2][3][4][5][6]
-
p-Methoxybenzyl (PMB): Removed by oxidation (e.g., DDQ).[7]
-
Trityl (Trt) and substituted Trityl groups: Cleaved under acidic conditions.[8]
-
Disulfides: Can be cleaved by reduction.[3]
-
Allyloxycarbonyl (Alloc): Removed using palladium catalysts.[8]
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be removed without affecting another.[5][6]
Conclusion and Recommendations
This compound and the broader class of 2-cyanobenzyl protected thiols are valuable tools in the synthetic chemist's arsenal. The choice between aqueous and organic solvents is dictated entirely by the application.
-
For multi-step organic synthesis where control and yield are paramount, organic solvents are the superior choice. They offer a stable environment for the protected thiol and allow for precisely triggered cleavage.
-
For applications in chemical biology, bioconjugation, or late-stage functionalization of complex biomolecules , the ability to work in aqueous media is indispensable. While challenges like solubility and potential hydrolysis must be managed, the biocompatibility of water is a non-negotiable requirement for these contexts.
Ultimately, a thorough understanding of the mechanistic nuances of this compound in different solvent systems allows researchers to harness its full potential, designing more efficient and effective synthetic strategies.
References
- 1. Buy this compound [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cyanobenzyl Isomers in Thioester Synthesis: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of peptide and protein chemistry, the efficient formation of thioester linkages is of paramount importance. Thioesters serve as crucial intermediates in a variety of powerful methodologies, most notably Native Chemical Ligation (NCL), which enables the construction of large peptides and proteins from smaller, unprotected fragments. The choice of activating group for the carboxylic acid is a critical determinant of the success of thioester synthesis, influencing reaction rates, yields, and substrate scope.
This guide provides an in-depth comparative analysis of the 2-cyanobenzyl, 3-cyanobenzyl, and 4-cyanobenzyl isomers as activating groups in the synthesis of thioesters. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the mechanistic underpinnings and practical considerations that govern the selection and application of these reagents. We will explore the theoretical basis for their reactivity, present comparative (though often inferred from related systems due to a lack of direct head-to-head studies in the literature), and provide detailed experimental protocols to empower you to make informed decisions in your own research.
The Underlying Principle: Nucleophilic Substitution at the Benzylic Carbon
The synthesis of thioesters using cyanobenzyl bromides proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophilic sulfur species, typically a thiocarboxylate anion (generated in situ from a carboxylic acid and a base) or a thiol, attacks the electrophilic benzylic carbon of the cyanobenzyl bromide, displacing the bromide leaving group.
The facility of this reaction is dictated by several factors, including the strength of the nucleophile, the nature of the leaving group, and, most critically for our comparison, the electrophilicity of the benzylic carbon. The cyano (-CN) group, being strongly electron-withdrawing, plays a pivotal role in modulating this electrophilicity. The position of the cyano group on the benzene ring—ortho, meta, or para—determines the extent of its electronic influence, thereby creating a fascinating case study in substituent effects on reaction kinetics.
Electronic Effects of Cyanobenzyl Isomers: A Hammett Analysis
To quantitatively understand the influence of the cyano group's position on the reactivity of the benzyl bromide, we can turn to the Hammett equation, a cornerstone of physical organic chemistry. The Hammett equation relates the reaction rate of a substituted aromatic compound to the electronic properties of the substituent. The key parameter is the substituent constant, sigma (σ), which is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which is expected to increase the rate of a reaction that is favored by a decrease in electron density at the reaction center.
In the SN2 reaction of benzyl bromides, the transition state involves a partial positive charge developing on the benzylic carbon as the nucleophile attacks and the leaving group departs. Electron-withdrawing groups on the aromatic ring stabilize this partial positive charge through inductive and resonance effects, thereby increasing the reaction rate.
Let's examine the Hammett sigma constants for the cyano group at the meta and para positions:
| Substituent | σm | σp |
| -CN | +0.56 | +0.66 |
Table 1: Hammett Sigma Constants for the Cyano Group[1]
The positive values for both σm and σp confirm the electron-withdrawing nature of the cyano group. Notably, the σp value is larger than the σm value, indicating that the electron-withdrawing effect is more pronounced from the para position. This is due to the combined influence of the inductive effect (-I) and the resonance effect (-M) in the para position, whereas only the inductive effect is significant from the meta position.
The Hammett constant for the ortho position (σo) is not as straightforward to interpret due to the additional influence of steric effects and direct field effects. However, it is generally accepted that the ortho-cyano group is also strongly electron-withdrawing.
Based on this analysis, we can predict the following order of reactivity for the cyanobenzyl bromide isomers in SN2 reactions:
4-Cyanobenzyl bromide > 2-Cyanobenzyl bromide > 3-Cyanobenzyl bromide
The 4-cyanobenzyl isomer is expected to be the most reactive due to the powerful electron-withdrawing effect of the para-cyano group, which significantly enhances the electrophilicity of the benzylic carbon. The 2-cyanobenzyl isomer is also expected to be highly reactive, potentially rivaling the 4-isomer, due to the strong inductive effect of the ortho-cyano group. However, steric hindrance from the ortho substituent could slightly temper its reactivity compared to the para isomer. The 3-cyanobenzyl isomer is predicted to be the least reactive of the three, as the cyano group at the meta position exerts a weaker electron-withdrawing influence on the benzylic carbon.
Comparative Performance: A Synthesis of Available Data
For instance, kinetic studies on the reaction of substituted benzyl bromides with amines in methanol have demonstrated a clear correlation between the reaction rate and the electron-withdrawing nature of the substituent.[2] While not a direct comparison with a sulfur nucleophile, the underlying principles of the SN2 mechanism are the same, and we can confidently extrapolate these trends to thioester synthesis.
Experimental Protocols for a Comparative Study
To facilitate a direct comparison of the cyanobenzyl isomers in your own laboratory, the following standardized protocol for the synthesis of S-benzyl thioacetates is provided. This protocol is based on the well-established S-alkylation of a thioacetate salt.[3] By employing this method for each of the 2-, 3-, and 4-cyanobenzyl bromide isomers under identical conditions, a direct comparison of their reactivity can be achieved by monitoring the reaction progress over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
General Protocol for the Synthesis of S-(Cyanobenzyl) Thioacetates
Materials:
-
2-Cyanobenzyl bromide, 3-Cyanobenzyl bromide, or 4-Cyanobenzyl bromide (1.0 eq)
-
Potassium thioacetate (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium thioacetate (1.2 eq) in anhydrous DMF (5 mL per mmol of benzyl bromide), add the respective cyanobenzyl bromide (1.0 eq) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent). The starting benzyl bromide and the product thioester should have different Rf values.
-
Upon completion of the reaction (disappearance of the starting benzyl bromide), quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure S-(cyanobenzyl) thioacetate.
Characterization:
The purified products can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
-
¹H NMR: Expect a singlet for the benzylic methylene protons (CH₂) typically in the range of δ 4.0-4.3 ppm and aromatic protons in the range of δ 7.3-7.8 ppm.
-
¹³C NMR: Expect a signal for the benzylic carbon around δ 30-35 ppm, the thioester carbonyl carbon around δ 195 ppm, and aromatic carbons in their characteristic regions.
-
IR: Expect a strong absorption band for the thioester carbonyl (C=O) stretch around 1690 cm⁻¹.
Visualizing the Reaction Workflow
Logical Framework for Isomer Comparison
Conclusion and Recommendations
The choice of the cyanobenzyl isomer for thioester synthesis can have a significant impact on reaction efficiency. Based on a thorough analysis of electronic effects, the 4-cyanobenzyl bromide isomer is recommended as the most reactive and generally preferred reagent for this transformation. Its strong and unhindered electron-withdrawing nature from the para position provides the greatest activation of the benzylic carbon towards nucleophilic attack.
The 2-cyanobenzyl bromide isomer is also a highly viable option, with its reactivity likely being comparable to the para isomer. However, researchers should be mindful of potential steric hindrance, especially with bulky carboxylic acids or thiols.
The 3-cyanobenzyl bromide isomer, while still effective, is expected to be the least reactive of the three. It may require longer reaction times or more forcing conditions to achieve complete conversion.
It is important to emphasize that these recommendations are based on established principles of physical organic chemistry and data from related systems. To make the optimal choice for a specific application, it is highly recommended to perform a small-scale comparative experiment using the provided protocol. This empirical approach will provide the most definitive data for your particular substrate and reaction conditions.
By understanding the interplay of electronic and steric effects, and by employing a systematic experimental approach, researchers can harness the power of cyanobenzyl isomers to achieve efficient and reliable thioester synthesis, thereby advancing their research in peptide chemistry and drug development.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of S-2-Cyanobenzyl Ethanethioate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like S-2-Cyanobenzyl ethanethioate requires a nuanced understanding of its chemical properties. This guide moves beyond a simple checklist to provide a deep, mechanistically-grounded protocol for its safe disposal, ensuring the protection of personnel and compliance with environmental regulations.
Hazard Assessment: Deconstructing the Molecule
This compound (C₁₀H₉NOS) is a multifunctional compound.[1] Proper disposal hinges on recognizing and neutralizing the risks posed by its distinct chemical moieties: the cyanobenzyl group and the ethanethioate group.
-
The Cyanide Moiety (-CN): The ortho-cyano group on the benzyl ring is the most significant hazard. Acidic conditions can lead to the liberation of highly toxic hydrogen cyanide (HCN) gas. Therefore, all disposal procedures must be conducted under basic conditions to prevent its formation.[2] The core disposal strategy is to chemically convert the cyanide into the significantly less toxic cyanate ion (OCN⁻) through oxidation.[3][4]
-
The Ethanethioate Moiety (-SC(O)CH₃): Thioesters can undergo hydrolysis, particularly under the basic conditions required for cyanide neutralization, to release thiols.[1] In this case, hydrolysis would yield ethanethiol and 2-cyanobenzyl mercaptan. Thiols are known for their potent and unpleasant odors, and many are respiratory irritants.[5] The oxidizing conditions used to destroy cyanide are also effective at neutralizing thiols, converting them to less odorous and hazardous sulfonate salts.[6]
-
The Benzyl Framework: The remaining organic backbone is a substituted aromatic compound. After neutralization of the reactive groups, the resulting solution must be treated as hazardous organic waste; it should not be disposed of down the drain.[7]
The Principle of Dual Decontamination
The disposal strategy is a two-pronged chemical attack designed to operate under a single set of reaction conditions. By using an alkaline oxidizing agent (such as sodium hypochlorite in a basic solution), we can simultaneously:
-
Prevent HCN formation by maintaining a high pH.
-
Hydrolyze the thioester to release the thiol and acetate.
-
Oxidize the cyanide to the much safer cyanate.
-
Oxidize the released thiol to eliminate its odor and associated hazards.
This synchronous approach is efficient and systematically addresses the compound's multifaceted risks.
Mandatory Safety Precautions
Before beginning any disposal procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[8] Ensure an eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
This protocol is designed for small quantities (<5g) of this compound waste, including contaminated solutions or solids.
Phase 1: Alkaline Hydrolysis and Oxidation
-
Preparation: In a designated chemical-resistant container (e.g., a borosilicate glass beaker or flask) large enough to hold at least five times the volume of your waste, place the this compound waste. If the waste is a non-aqueous solution, allow the solvent to evaporate in the back of the fume hood before proceeding.
-
Alkalinization: Slowly add a 1 M sodium hydroxide (NaOH) solution to the waste. Use approximately 10 mL of NaOH solution for every 1 gram of estimated waste. Stir gently. The solution must be strongly basic (pH > 10). You can verify this with pH paper. This step begins the hydrolysis of the thioester.
-
Oxidation: While stirring, slowly add an excess of commercial bleach (sodium hypochlorite, ~5-6%) to the basic mixture. A common guideline is to add approximately 50 mL of bleach for every 1 gram of the original compound.[4] The addition may be exothermic; add the bleach in portions to control the temperature. Stir the reaction mixture at room temperature for at least 2 hours. This allows for the complete oxidation of both the cyanide and the thiol byproducts.[3][5]
-
Verification (Optional but Recommended): To ensure complete cyanide destruction, commercial cyanide test strips can be used. Follow the manufacturer's instructions. The absence of a positive test indicates the primary hazard has been neutralized.
Phase 2: Waste Collection and Labeling
-
Collection: The resulting solution, containing sodium cyanate, sodium chloride, oxidized sulfur species, and organic residues, must be collected as hazardous waste.
-
Labeling: Transfer the treated solution to a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical constituents (e.g., "Treated this compound waste," "Sodium Cyanate," "Sodium Hypochlorite," "Sodium Hydroxide"), and the date.
-
Final Disposal: Store the container in your laboratory's Satellite Accumulation Area for pickup by your institution's Environmental Health & Safety (EH&S) department.[7] Do not pour this solution down the drain. [12]
Data Summary for Disposal Protocol
| Step | Reagent/Action | Specification | Purpose | Key Precaution |
| 1 | Alkalinization | 1 M Sodium Hydroxide (NaOH) | Ensure pH > 10 to prevent HCN formation and initiate thioester hydrolysis. | Add slowly to control any exothermic reaction. |
| 2 | Oxidation | Commercial Bleach (~5-6% NaOCl) | Oxidize toxic cyanide to less toxic cyanate and neutralize malodorous thiols. | Add in portions; reaction can be exothermic. |
| 3 | Reaction Time | Minimum 2 hours | Allow for complete chemical degradation of all hazardous functional groups. | Maintain continuous stirring in a fume hood. |
| 4 | Final Collection | Designated Hazardous Waste Container | Segregate treated chemical waste for proper institutional disposal. | Do not mix with incompatible waste streams. |
| 5 | Labeling | EH&S Approved Label | Comply with regulations and inform waste handlers of the container's contents. | Include all major chemical constituents. |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, emphasizing the critical safety and procedural steps.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemscene.com [chemscene.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. redox.com [redox.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
